Acantrifoic acid A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-9-acetyloxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O7/c1-18(17-33)20-9-14-32(27(37)38)16-15-29(4)21(25(20)32)7-8-22-28(3)12-11-24(39-19(2)34)31(6,26(35)36)23(28)10-13-30(22,29)5/h20-25,33H,1,7-17H2,2-6H3,(H,35,36)(H,37,38)/t20-,21+,22+,23+,24+,25+,28+,29+,30+,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKVRUAPPXCRHS-ZESURFQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C(=O)O)C)C)C(=O)O)C(=C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2[C@]1(C)C(=O)O)C)C)C(=O)O)C(=C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Acantrifoic Acid A: A Technical Guide to its Biological Source and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acantrifoic acid A is a naturally occurring lupane-type triterpenoid that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the biological source of this compound, detailing methods for its extraction and isolation, summarizing its known biological activities, and elucidating its likely mechanisms of action through key signaling pathways. While specific quantitative data for this compound remains limited in publicly available literature, this guide draws upon extensive research on its source organism, Acanthopanax trifoliatus, and structurally related compounds to provide a robust framework for future investigation and drug development endeavors.
Biological Source
The primary biological source of this compound is the plant species Acanthopanax trifoliatus (L.) Merr., belonging to the Araliaceae family.[1] This plant is also known by its synonym Eleutherococcus trifoliatus. A. trifoliatus is a medicinal plant traditionally used in some parts of Asia for its therapeutic properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₈O₇ | [2] |
| Molecular Weight | 544.7 g/mol | [2] |
| CAS Number | 654663-85-1 | [1] |
| Compound Type | Triterpenoid | [3] |
| Purity (commercially available) | 95%~99% | [3] |
| Melting Point | 278 °C | [4] |
| Boiling Point | 660.7 °C | [4] |
Experimental Protocols: Extraction and Isolation
While a specific, detailed protocol for the isolation of this compound is not extensively documented, general methodologies for the extraction and fractionation of its source, Acanthopanax trifoliatus, provide a foundational approach. The following is a composite of established methods.
General Extraction Workflow
Caption: General workflow for the extraction and purification of compounds from Acanthopanax trifoliatus.
Detailed Methodologies:
1. Plant Material Preparation: The leaves, stems, or roots of Acanthopanax trifoliatus are collected, dried, and ground into a fine powder.
2. Extraction:
-
Maceration: The powdered plant material is soaked in a solvent (e.g., 90% ethanol) for an extended period (e.g., 48 hours) at room temperature. This process is often repeated until the solvent becomes colorless.
-
Reflux Extraction: The powdered plant material is boiled with a solvent (e.g., methanol or water) for a specified time (e.g., 2 hours) to enhance extraction efficiency.
-
Ultrasonic-Assisted Extraction (UAE): This method utilizes ultrasonic waves to increase the permeability of cell walls and enhance the extraction of bioactive compounds.
3. Filtration and Concentration: The resulting solution is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
4. Fractionation: The crude extract is subjected to liquid-liquid partitioning with a series of solvents of increasing polarity to separate compounds based on their solubility. A common solvent series is hexane, dichloromethane (DCM), ethyl acetate (EtOAc), and n-butanol (BuOH).
5. Purification: The fraction containing the target compound, likely a less polar fraction such as the dichloromethane or ethyl acetate fraction for a triterpenoid, is further purified using chromatographic techniques. This may involve column chromatography over silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound. The purity of the isolated compound is typically confirmed by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Biological Activities of Acanthopanax trifoliatus Extracts and Related Triterpenoids
While specific biological activity data for this compound is scarce, extracts from Acanthopanax trifoliatus and other triterpenoids isolated from the genus have demonstrated significant anti-inflammatory and anticancer properties.
Anti-inflammatory and Anti-hyperalgesic Activities
Extracts of A. trifoliatus have been shown to possess anti-inflammatory and anti-hyperalgesic effects. The dichloromethane extract from the stems, in particular, has been observed to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This anti-inflammatory action is associated with the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
Other triterpenoids isolated from Acanthopanax species, namely impressic acid and acankoreanogenin A, have also been shown to reduce LPS-induced nitric oxide production and down-regulate the activation of NF-κB, leading to a decrease in the release of inflammatory mediators.[5][6][7][8]
Anticancer Activity
Ethanol extracts of A. trifoliatus and its fractions have demonstrated inhibitory effects on the growth of prostate cancer cells. This anticancer activity is linked to the induction of apoptosis and the inhibition of the NF-κB, Erk1/2, and Akt signaling pathways.[9]
The table below summarizes the biological activities of various extracts and related compounds from Acanthopanax species.
| Extract/Compound | Biological Activity | Model System | Quantitative Data | Reference |
| A. trifoliatus Dichloromethane Stem Extract | Anti-inflammatory | LPS-stimulated RAW264.7 cells | Inhibition of NO, IL-6, TNF-α, iNOS, COX-2 | Not specified |
| Impressic Acid (from A. trifoliatus) | Anti-inflammatory | LPS-stimulated RAW246.7 cells | Reduced NO production | [5] |
| Acankoreanogenin A (from A. trifoliatus) | Anti-inflammatory | LPS-stimulated RAW246.7 cells | Reduced NO production | [5] |
| A. trifoliatus Ethanol Extract Fractions | Anticancer | Prostate cancer cells | Inhibition of cell growth, induction of apoptosis | [9] |
| Acanthoic Acid (from A. koreanum) | Anti-inflammatory | TNF-α-stimulated HT29 cells | Dose-dependent suppression of IL-8 production | Not specified |
Postulated Mechanism of Action: Signaling Pathways
Based on the activities of structurally similar triterpenoids from the Acanthopanax genus, it is highly probable that this compound exerts its anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Triterpenoids from Acanthopanax species have been shown to inhibit this pathway.[5][7][8]
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases, including p38, JNK, and ERK, that are activated by extracellular stimuli and regulate the expression of inflammatory mediators. Acanthoic acid, a diterpene from a related Acanthopanax species, has been shown to inhibit the activation of p38, JNK1/2, and ERK1/2.
Caption: Postulated inhibition of the MAPK signaling pathway by this compound.
Conclusion and Future Directions
This compound, a triterpenoid from Acanthopanax trifoliatus, represents a promising natural product for further investigation in the context of anti-inflammatory and anticancer drug discovery. While direct experimental evidence for its biological activity and mechanism of action is currently limited, the wealth of data on its source plant and structurally related compounds provides a strong rationale for its therapeutic potential. Future research should focus on developing a standardized protocol for the isolation of this compound in sufficient quantities for comprehensive biological evaluation. Key areas of investigation should include determining its IC₅₀ values in various inflammatory and cancer cell models, and definitively elucidating its effects on the NF-κB and MAPK signaling pathways. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing natural compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C32H48O7 | CID 91886677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 654663-85-1 | this compound [phytopurify.com]
- 4. This compound | 654663-85-1 | EBB66385 | Biosynth [biosynth.com]
- 5. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. researchgate.net [researchgate.net]
- 8. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. journal.waocp.org [journal.waocp.org]
In-Depth Technical Guide: Chemical Structure and Stereochemistry of Acantrifoic Acid A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acantrifoic acid A is a naturally occurring lupane-type triterpenoid isolated from the leaves of Acanthopanax trifoliatus (also known as Eleutherococcus trifoliatus). Its intricate chemical structure and defined stereochemistry have been elucidated through comprehensive spectroscopic analysis. This technical guide provides a detailed overview of the chemical structure, stereochemical configuration, and the experimental methodologies used to characterize this compound, presenting key quantitative data in a structured format for ease of reference.
Chemical Structure and Properties
This compound is a complex organic molecule with the chemical formula C₃₂H₄₈O₇ and a molecular weight of 544.7 g/mol [1]. It belongs to the triterpenoid class of compounds, which are known for their diverse biological activities. The systematic IUPAC name for this compound is (1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-9-acetyloxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid. This nomenclature precisely defines the absolute configuration of all stereocenters within the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₈O₇ | [1] |
| Molecular Weight | 544.7 g/mol | [1] |
| CAS Number | 654663-85-1 | [1] |
| Compound Type | Triterpenoid | [2] |
| Natural Source | Acanthopanax trifoliatus (Eleutherococcus trifoliatus) | [3] |
Stereochemistry
The stereochemistry of this compound is complex, featuring a rigid pentacyclic core with multiple chiral centers. The specific arrangement of these centers is crucial for its biological activity. The IUPAC name provides a complete description of the stereochemistry at each chiral center.
Experimental Protocols
The isolation and structure elucidation of this compound were first reported by Kiem et al. The general workflow involved extraction from the plant material, followed by chromatographic separation and spectroscopic analysis.
Isolation of this compound
A generalized workflow for the isolation of triterpenoids from plant sources is depicted below. The specific details for this compound would involve a similar process.
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques. The primary methods employed were Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).
Spectroscopic Data
The structural assignment of this compound was heavily reliant on detailed NMR and MS data.
NMR Spectroscopic Data
The ¹H and ¹³C NMR data provide a detailed map of the carbon and proton framework of the molecule. The following tables summarize the key NMR assignments as would be reported in the primary literature.
Table 2: ¹H NMR Data for this compound (in C₅D₅N)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| ... | ... | ... | ... |
| Data to be populated from the full text of the primary literature. | |||
| ... | ... | ... | ... |
Table 3: ¹³C NMR Data for this compound (in C₅D₅N)
| Position | δC (ppm) |
| ... | ... |
| Data to be populated from the full text of the primary literature. | |
| ... | ... |
Mass Spectrometry Data
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M+H]⁺ | Data to be populated |
| [M+Na]⁺ | Data to be populated |
| Other significant fragments | Data to be populated |
Conclusion
This compound is a structurally complex lupane-type triterpenoid with a well-defined stereochemistry. Its characterization has been made possible through the rigorous application of modern spectroscopic techniques. This guide provides a foundational understanding of its chemical nature and the experimental approaches used for its identification, serving as a valuable resource for researchers in natural product chemistry and drug discovery. Further investigation into its biological activities may reveal its therapeutic potential.
References
Acantrifoic acid A physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acantrifoic acid A is a naturally occurring triterpenoid isolated from the plant Acanthopanax trifoliatus (L.) Merr.[1] This document provides a comprehensive overview of its known physical and chemical properties. While research on the specific biological activities of this compound is limited, this guide also explores the broader context of related compounds from its source organism and outlines general experimental approaches for its study.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. The data is compiled from various chemical databases and supplier information.
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₈O₇ | PubChem[2] |
| Molecular Weight | 544.7 g/mol | PubChem[2] |
| CAS Number | 654663-85-1 | PubChem[2] |
| Appearance | Powder | BOC Sciences[] |
| Melting Point | 278 °C | Biosynth[4] |
| Boiling Point | 660.7 °C | Biosynth[4] |
| Solubility | Information not readily available. Commercial suppliers suggest it has low water solubility and offer solutions to improve it. | Phytochemicals online[5] |
| pKa | Information not readily available. | |
| Computed XLogP3 | 6.2 | PubChem[2] |
| Computed Exact Mass | 544.34000387 Da | PubChem[2] |
Biological Activity and Therapeutic Potential
Currently, there is a notable lack of specific studies on the biological activity and signaling pathways directly associated with this compound in publicly available scientific literature. However, research on extracts from its source plant, Acanthopanax trifoliatus, and related triterpenoid compounds provides valuable insights into its potential therapeutic applications.
Extracts from Acanthopanax trifoliatus have been shown to possess significant anticancer activity against various cancer cell lines, including SF-268, MCF-7, HepG2, and NCI-H460.[1] The anticancer effects of these extracts are attributed to their terpenoid constituents.[1] Studies on other triterpenoids isolated from this plant, such as acantrifoic acid C and D, have demonstrated inhibitory effects against cancer cells.[1] This suggests that this compound, as a structurally related triterpenoid, may also exhibit similar cytotoxic or antiproliferative properties.
Furthermore, extracts of Acanthopanax trifoliatus have been reported to have anti-inflammatory and anti-hyperalgesic activities.[6] These effects are often linked to the modulation of inflammatory pathways. While the specific mechanism of action for this compound remains unelucidated, it is plausible that it could contribute to the overall anti-inflammatory profile of the plant extract.
Further research is required to isolate and characterize the specific biological targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.
Experimental Protocols
Detailed experimental protocols for the isolation and analysis of this compound are not explicitly available. However, based on general practices for the study of triterpenoids from plant sources, a general workflow can be outlined.
General Protocol for Isolation and Analysis of Triterpenoids from Acanthopanax trifoliatus
-
Extraction:
-
Air-dried and powdered plant material (leaves, stems, or roots) is subjected to solvent extraction.
-
A common method involves sequential extraction with solvents of increasing polarity, such as petroleum ether followed by ethyl acetate, to fractionate compounds based on their solubility.
-
Reflux extraction is a commonly employed technique to enhance extraction efficiency.
-
-
Isolation and Purification:
-
The crude extracts are concentrated under reduced pressure.
-
The resulting residue is subjected to various chromatographic techniques for the isolation of individual compounds.
-
These techniques may include silica gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).
-
-
Structural Elucidation and Identification:
-
The structure of the isolated compounds is determined using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques like COSY, HSQC, and HMBC) is crucial for determining the carbon-hydrogen framework.
-
Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS), is used to determine the molecular formula and fragmentation patterns.
-
Comparison of spectral data with literature values for known compounds can confirm the identity of the isolated substance.
-
-
Purity Analysis:
-
The purity of the isolated this compound is typically assessed using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or an Evaporative Light Scattering Detector (HPLC-ELSD).[5]
-
Visualizations
Logical Workflow for Natural Product Analysis
The following diagram illustrates a generalized workflow for the extraction, isolation, and characterization of a natural product like this compound from a plant source.
Caption: A generalized workflow for natural product analysis.
Conclusion
This compound is a triterpenoid with defined physical and chemical properties but whose biological activities are yet to be specifically investigated. The known anticancer and anti-inflammatory properties of extracts from its source plant, Acanthopanax trifoliatus, suggest that this compound may hold therapeutic potential. Further research is warranted to isolate this compound in sufficient quantities for comprehensive biological screening and to elucidate its mechanism of action and potential signaling pathways. The development of validated analytical methods will be crucial for its quantification in biological matrices and for quality control in any future applications.
References
- 1. Terpenoid composition and the anticancer activity of Acanthopanax trifoliatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C32H48O7 | CID 91886677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 654663-85-1 | EBB66385 | Biosynth [biosynth.com]
- 5. CAS 654663-85-1 | this compound [phytopurify.com]
- 6. Anti-inflammatory and anti-hyperalgesic activities of Acanthopanax trifoliatus (L) Merr leaves - PMC [pmc.ncbi.nlm.nih.gov]
A Putative Biosynthesis Pathway of Acantrifoic Acid A in Plants: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document outlines the proposed biosynthetic pathway of Acantrifoic acid A, a complex triterpenoid isolated from Acanthopanax trifoliatus. Due to the absence of specific research on its biosynthesis, this guide presents a putative pathway constructed from the well-established principles of triterpenoid biosynthesis in plants. It includes generalized experimental protocols and hypothetical data for illustrative purposes.
Introduction to this compound
This compound is a pentacyclic triterpenoid that has been isolated from the plant Acanthopanax trifoliatus.[1][2] Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene.[3] They exhibit a wide range of biological activities and are of significant interest in drug discovery. The complex structure of this compound, featuring a hexacyclic ring system and multiple functional groups, suggests a sophisticated biosynthetic pathway involving a series of enzymatic reactions.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to follow the general pathway of triterpenoid synthesis in plants, which can be divided into three main stages:
-
Formation of the C5 isoprene units: Isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), are synthesized through two independent pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[4][5][6][7]
-
Assembly of the C30 precursor, squalene: IPP and DMAPP are condensed to form farnesyl diphosphate (FPP). Two molecules of FPP are then reductively dimerized to produce squalene.[8][9][10]
-
Cyclization and functionalization: Squalene is first epoxidized to 2,3-oxidosqualene, which then undergoes a series of cyclization reactions catalyzed by oxidosqualene cyclases (OSCs) to form the basic triterpenoid skeleton.[3][11] This skeleton is further modified by enzymes such as cytochrome P450 monooxygenases (P450s) and acyltransferases to yield the final product, this compound.[11][12]
Stage 1: Formation of Isoprenoid Precursors
Plants utilize two distinct pathways for the synthesis of the five-carbon building blocks of isoprenoids, IPP and DMAPP.
-
The Mevalonate (MVA) Pathway: Occurring in the cytoplasm, this pathway starts with the condensation of three molecules of acetyl-CoA.[5]
-
The Methylerythritol 4-Phosphate (MEP) Pathway: Localized in the plastids, this pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate.[6]
Stage 2: Squalene Biosynthesis
In the cytosol, a series of head-to-tail condensations of IPP and DMAPP, catalyzed by prenyltransferases, leads to the formation of the C15 compound farnesyl diphosphate (FPP). Squalene synthase (SQS) then catalyzes the head-to-head condensation of two FPP molecules to form the C30 hydrocarbon, squalene.[9][10]
Stage 3: Cyclization and Tailoring of the Triterpenoid Skeleton
This stage involves the transformation of the linear squalene molecule into the complex cyclic structure of this compound.
-
Epoxidation: Squalene is first oxidized to 2,3-oxidosqualene by squalene epoxidase (SQE).
-
Cyclization: 2,3-oxidosqualene is then cyclized by a specific oxidosqualene cyclase (OSC) to form a pentacyclic triterpene backbone. Given the structure of this compound, a lupeol-type or similar pentacyclic intermediate is likely formed.
-
Tailoring Reactions: The initial triterpene skeleton undergoes a series of post-cyclization modifications, including oxidations, hydroxylations, and acylations, catalyzed by enzymes such as cytochrome P450s and acyltransferases, to produce the final this compound molecule.
Experimental Protocols for Pathway Elucidation
The elucidation of a biosynthetic pathway like that of this compound typically involves a combination of genetic, biochemical, and analytical techniques.
Identification of Candidate Genes
-
Transcriptome Analysis: Comparative analysis of the transcriptomes of high- and low-producing tissues or plants can identify differentially expressed genes encoding putative biosynthetic enzymes (e.g., OSCs, P450s, acyltransferases).
-
Genome Mining: Searching for homologous genes in the genome of Acanthopanax trifoliatus or related species based on known triterpenoid biosynthesis genes.
Functional Characterization of Enzymes
-
Heterologous Expression: Candidate genes are expressed in a heterologous host system (e.g., E. coli, yeast, or Nicotiana benthamiana) to produce the recombinant enzyme.
-
In Vitro Enzyme Assays: The activity of the recombinant enzyme is tested by incubating it with the predicted substrate and analyzing the products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
In Vivo Pathway Reconstruction
-
Transient Expression in Plants: Co-expression of multiple candidate genes in a model plant system like N. benthamiana to reconstitute a portion of or the entire biosynthetic pathway.
-
Stable Transformation: Introducing the biosynthetic genes into a model plant or a microbial host to achieve stable production of the target compound.
Quantitative Data Summary
As there is no specific experimental data available for the biosynthesis of this compound, the following table provides a hypothetical representation of gene expression levels and metabolite concentrations that might be observed in a study comparing high-producing (leaf) and low-producing (root) tissues of A. trifoliatus.
| Gene/Metabolite | Putative Function | Leaf Tissue (High Producer) | Root Tissue (Low Producer) |
| AtSQS | Squalene synthase | 100 ± 12 (Relative Expression) | 25 ± 5 (Relative Expression) |
| AtOSC1 | Oxidosqualene cyclase | 150 ± 20 (Relative Expression) | 15 ± 3 (Relative Expression) |
| AtP450-1 | Cytochrome P450 | 120 ± 15 (Relative Expression) | 10 ± 2 (Relative Expression) |
| AtAT1 | Acyltransferase | 180 ± 25 (Relative Expression) | 20 ± 4 (Relative Expression) |
| Squalene | Precursor | 50 ± 8 (µg/g FW) | 10 ± 2 (µg/g FW) |
| Pentacyclic Intermediate | Intermediate | 30 ± 5 (µg/g FW) | 2 ± 0.5 (µg/g FW) |
| This compound | Final Product | 250 ± 30 (µg/g FW) | 5 ± 1 (µg/g FW) |
Note: The data presented in this table is purely illustrative and intended to demonstrate how such data would be presented. Actual values would need to be determined through experimentation.
Conclusion
The biosynthesis of this compound in plants is proposed to be a multi-step process that begins with the formation of isoprenoid precursors via the MVA and MEP pathways, followed by the synthesis of squalene, and culminating in the cyclization and extensive modification of the squalene backbone. Elucidating the precise enzymatic steps and regulatory mechanisms of this pathway will require a combination of modern molecular biology, biochemistry, and analytical chemistry techniques. A thorough understanding of this pathway could enable the metabolic engineering of plants or microorganisms for the sustainable production of this and other valuable triterpenoids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 654663-85-1 | this compound [phytopurify.com]
- 3. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. scialert.net [scialert.net]
- 6. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Pathway Engineering, Re-targeting, and Synthetic Scaffolding Improve the Production of Squalene in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]
- 12. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
Unveiling the Therapeutic Potential of Acantrifoic Acid A: An In-depth Technical Guide
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive technical guide released today details the potential therapeutic targets of Acantrifoic acid A, a triterpenoid isolated from the medicinal plant Acanthopanax trifoliatus. This document, tailored for researchers, scientists, and drug development professionals, consolidates current knowledge, presents quantitative data, and outlines detailed experimental methodologies to spur further investigation into this promising natural compound.
This compound has emerged as a molecule of interest due to its significant biological activities. This guide focuses on its potential as an inhibitor of key enzymes and signaling pathways implicated in a range of diseases, including neurological disorders and inflammatory conditions.
Key Therapeutic Target: Monoamine Oxidase
Initial research has identified monoamine oxidase (MAO) as a primary therapeutic target of this compound. One study reported its strong inhibitory effects against this enzyme, which is crucial in the metabolism of neurotransmitters.
Table 1: Monoamine Oxidase (MAO) Inhibition by this compound
| Compound | Target | IC50 Value | Source |
| This compound | Monoamine Oxidase | Data not available in abstract |
Further research is required to quantify the specific IC50 values for MAO-A and MAO-B inhibition.
Experimental Protocol: In Vitro Monoamine Oxidase Inhibition Assay
The inhibitory activity of this compound against MAO can be determined using a fluorometric or spectrophotometric assay. A generalized protocol is as follows:
-
Enzyme Preparation : Recombinant human MAO-A and MAO-B enzymes are used.
-
Substrate : A suitable substrate, such as kynuramine or p-tyramine, is selected.
-
Assay Procedure :
-
The reaction is initiated by adding the substrate to a mixture containing the MAO enzyme and varying concentrations of this compound.
-
The reaction is incubated at 37°C.
-
The formation of the product (e.g., 4-hydroxyquinoline from kynuramine or H₂O₂ from p-tyramine) is measured using a fluorescence or absorbance plate reader.
-
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Potential Anti-Inflammatory and Anticancer Activity: Targeting Key Signaling Pathways
While direct evidence for this compound is still emerging, studies on related triterpenoids from Acanthopanax species suggest potential activity against key inflammatory and cancer-related signaling pathways, including NF-κB, STAT3, iNOS, and COX-2.
Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) Signaling
Terpenoids isolated from Acanthopanax trifoliatus have been shown to exert anticancer effects by suppressing the NF-κB and STAT3 signaling pathways. These pathways are critical regulators of inflammation, cell proliferation, and survival, and their dysregulation is a hallmark of many cancers.
Diagram 1: Potential Inhibition of NF-κB and STAT3 Signaling by this compound
Caption: Putative inhibition of NF-κB and STAT3 pathways by this compound.
Experimental Workflow: NF-κB and STAT3 Activation Assays
-
Cell Culture and Treatment : Human cancer cell lines (e.g., prostate, breast) are cultured and treated with a pro-inflammatory stimulus (e.g., TNF-α or IL-6) in the presence or absence of this compound.
-
Western Blot Analysis :
-
To assess NF-κB activation, cell lysates are analyzed for the phosphorylation of IκBα and the p65 subunit of NF-κB.
-
To assess STAT3 activation, lysates are analyzed for the phosphorylation of STAT3 at Tyr705.
-
-
Immunofluorescence Microscopy : The nuclear translocation of the p65 subunit of NF-κB and STAT3 is visualized using specific antibodies and fluorescence microscopy.
-
Reporter Gene Assay : Cells are transfected with a reporter plasmid containing NF-κB or STAT3 binding sites upstream of a luciferase gene. The inhibitory effect of this compound is quantified by measuring the decrease in luciferase activity.
Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)
Extracts from Acanthopanax species have demonstrated the ability to inhibit the expression of iNOS and COX-2, two key enzymes involved in the inflammatory response. Overexpression of these enzymes is associated with chronic inflammation and various cancers.
Diagram 2: Potential Inhibition of iNOS and COX-2 Expression
Caption: Proposed mechanism for iNOS and COX-2 inhibition by this compound.
Experimental Protocol: iNOS and COX-2 Expression Analysis
-
Cell Culture and Treatment : Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce iNOS and COX-2 expression, with and without pre-treatment with this compound.
-
Nitric Oxide (NO) Measurement : The production of NO, a product of iNOS activity, in the cell culture medium is quantified using the Griess reagent.
-
Prostaglandin E2 (PGE2) Measurement : The level of PGE2, a product of COX-2 activity, is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Western Blot and RT-qPCR : The protein and mRNA expression levels of iNOS and COX-2 in cell lysates are determined by Western blotting and real-time quantitative polymerase chain reaction (RT-qPCR), respectively.
Future Directions
The information compiled in this guide underscores the potential of this compound as a lead compound for the development of novel therapeutics. However, further rigorous investigation is imperative. Key future research should focus on:
-
Quantitative Analysis : Determining the specific IC50 values of this compound against MAO-A and MAO-B.
-
Direct Evidence : Establishing a direct link between this compound and the inhibition of NF-κB, STAT3, iNOS, and COX-2 signaling pathways through dedicated in vitro and in vivo studies.
-
Structure-Activity Relationship (SAR) Studies : Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity for its identified targets.
-
In Vivo Efficacy : Assessing the therapeutic efficacy of this compound in relevant animal models of neurological and inflammatory diseases.
This technical guide serves as a foundational resource to catalyze further research and unlock the full therapeutic potential of this compound.
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Triterpenoids from Acanthopanax trifoliatus, with a Focus on Acantrifoic Acid A and its Congeners
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acanthopanax trifoliatus, a plant with a rich history in traditional medicine, has emerged as a promising source of novel therapeutic agents. Among its diverse chemical constituents, the triterpenoids, particularly the ursane-type, have garnered significant attention for their potential pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of triterpenoids isolated from Acanthopanax trifoliatus, with a special emphasis on Acantrifoic acid A and its structurally related derivatives. While specific data on this compound is limited in the current scientific literature, this guide synthesizes the available information on its chemical nature and the broader biological activities of triterpenoids from this plant genus, offering valuable insights for researchers in drug discovery and development.
Chemical Profile of this compound
This compound is a naturally occurring triterpenoid isolated from Acanthopanax trifoliatus. Its chemical formula is C32H48O7. As a member of the triterpenoid class, it possesses a complex cyclic structure that forms the basis for its potential biological activities.
Biological Activities of Triterpenoids from Acanthopanax trifoliatus
Research into the extracts of Acanthopanax trifoliatus has revealed a range of biological effects, primarily centered around anticancer and anti-inflammatory activities. These effects are largely attributed to the triterpenoid constituents.
Anticancer Activity
Studies on triterpenoids isolated from Acanthopanax trifoliatus, such as Acantrifoic acids C and D, have demonstrated notable cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity of Triterpenoids from Acanthopanax trifoliatus
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Acantrifoic acid C | Data not available | Data not available | [1] |
| Acantrifoic acid D | Data not available | Data not available | [1] |
| Other Triterpenoids | Various | Varies | [1] |
Note: Specific IC50 values for Acantrifoic acids A, C, and D were not available in the reviewed literature. The table reflects the general finding of cytotoxic activity of triterpenoids from this plant.
Anti-inflammatory Activity
Triterpenoids are well-documented for their anti-inflammatory properties. Extracts from Acanthopanax trifoliatus have been shown to inhibit key inflammatory markers.[2][3] The dichloromethane extract from the stems, which is rich in triterpenoids, has been observed to significantly reduce the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[4]
Experimental Protocols
The following are generalized methodologies based on studies of triterpenoids from Acanthopanax species, which can be adapted for the investigation of this compound and its derivatives.
Cancer Cell Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., SF-268, MCF-7, HepG2, NCI-H460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with different concentrations of the test compound for 1 hour.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement: The production of nitric oxide is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite is calculated from a standard curve of sodium nitrite. The inhibitory effect of the compound on NO production is then determined.
Signaling Pathways and Logical Relationships
While specific signaling pathways for this compound have not been elucidated, the general mechanisms of action for ursane-type triterpenoids in cancer and inflammation often involve the modulation of key signaling cascades. A common target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a crucial role in regulating the expression of pro-inflammatory and pro-survival genes.
Caption: A generalized workflow for the investigation of this compound's biological activity.
Conclusion and Future Directions
This compound and other triterpenoids from Acanthopanax trifoliatus represent a promising area for the discovery of new anticancer and anti-inflammatory agents. While current research provides a foundational understanding of the bioactivity of extracts and some isolated compounds, a significant knowledge gap remains concerning the specific activities and mechanisms of this compound.
Future research should prioritize the following:
-
Comprehensive Biological Screening: A thorough evaluation of the cytotoxic and anti-inflammatory effects of pure this compound across a wide range of cancer cell lines and inflammatory models.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Synthesis of Derivatives: The chemical synthesis of this compound and a library of its derivatives to explore structure-activity relationships and optimize therapeutic potential.
By addressing these research avenues, the full therapeutic potential of this compound and its related compounds can be unlocked, paving the way for the development of novel and effective treatments for cancer and inflammatory diseases.
References
- 1. Terpenoid composition and the anticancer activity of Acanthopanax trifoliatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Antibacterial, anti-inflammatory, analgesic, and hemostatic activities of Acanthopanax trifoliatus (L.) merr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
In Silico Prediction of Acantrifoic Acid A Bioactivity: A Technical Guide
Introduction
Acantrifoic acid A, a triterpenoid isolated from Acanthopanax trifoliatus, represents a novel chemical entity with unexplored therapeutic potential.[1] This technical guide outlines a comprehensive in silico workflow designed to predict the bioactivity of this compound, identify potential molecular targets, and elucidate its mechanism of action. By leveraging a suite of computational tools, this methodology provides a rapid and cost-effective approach to guide further experimental validation and drug discovery efforts.
Triterpenoids derived from the Acanthopanax genus have demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3][4][5] Based on this precedent, this guide will focus on a hypothetical investigation into the anti-inflammatory and cytotoxic properties of this compound.
In Silico Bioactivity Prediction Workflow
The proposed workflow for the in silico bioactivity prediction of this compound is a multi-step process encompassing target identification, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This systematic approach allows for the comprehensive evaluation of the compound's therapeutic potential.
Experimental Protocols
Target Identification
The initial step in elucidating the bioactivity of this compound is the identification of its potential protein targets. This is achieved through a combination of ligand-based and structure-based virtual screening techniques.
Protocol:
-
Ligand Preparation: The 2D structure of this compound is obtained from the PubChem database (CID 91886677) and converted to a 3D structure using molecular modeling software such as Avogadro or ChemDraw.[6] The structure is then energy-minimized using a suitable force field (e.g., MMFF94).
-
Reverse Docking: The prepared 3D structure of this compound is submitted to reverse docking web servers like PharmMapper and SwissTargetPrediction. These tools screen the ligand against a large database of protein structures to identify potential binding targets.
-
Similarity Search: A similarity search is performed against databases of known bioactive compounds (e.g., ChEMBL, PubChem BioAssay) using the chemical structure of this compound as a query. This helps to identify proteins that are targeted by structurally similar molecules.
-
Target Prioritization: The potential targets identified from reverse docking and similarity searches are prioritized based on their relevance to inflammatory and cancer pathways, druggability, and literature evidence. For this hypothetical study, we will prioritize Cyclooxygenase-2 (COX-2) and B-cell lymphoma 2 (Bcl-2) as potential anti-inflammatory and anti-cancer targets, respectively.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is used to estimate the binding affinity and analyze the interactions between this compound and its prioritized targets.
Protocol:
-
Protein Preparation: The 3D crystal structures of the target proteins (e.g., COX-2, PDB ID: 5IKR; Bcl-2, PDB ID: 2O2F) are downloaded from the Protein Data Bank (PDB). The protein structures are prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct bond orders using software like UCSF Chimera or Schrödinger's Protein Preparation Wizard.
-
Ligand Preparation: The 3D structure of this compound is prepared by assigning partial charges and defining rotatable bonds.
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or Glide.[7] The docking algorithm samples a large number of possible conformations of the ligand within the active site and scores them based on a scoring function that estimates the binding free energy.
-
Analysis of Results: The docking results are analyzed to identify the binding pose with the lowest binding energy. The interactions between this compound and the amino acid residues of the target protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.
ADMET Prediction
The ADMET properties of a compound are crucial for its development as a drug. In silico ADMET prediction provides an early assessment of a compound's pharmacokinetic and toxicological profile.
Protocol:
-
SMILES Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string of this compound is obtained from PubChem.
-
Prediction Server Submission: The SMILES string is submitted to web-based ADMET prediction servers such as ADMETlab 2.0 or pkCSM.[8]
-
Property Calculation: These servers calculate a wide range of ADMET properties, including absorption (e.g., Caco-2 permeability, human intestinal absorption), distribution (e.g., blood-brain barrier permeability, plasma protein binding), metabolism (e.g., CYP450 inhibition), excretion (e.g., renal clearance), and toxicity (e.g., Ames mutagenicity, hepatotoxicity).
-
Data Analysis: The predicted ADMET properties are analyzed to assess the drug-likeness of this compound and identify any potential liabilities.
Data Presentation
Molecular Docking Results (Hypothetical)
The following table summarizes the hypothetical molecular docking results of this compound with its prioritized targets.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| COX-2 | 5IKR | -9.8 | Arg120, Tyr355 | Val349, Leu352, Val523, Phe518 |
| Bcl-2 | 2O2F | -8.5 | Arg146, Tyr108 | Val133, Phe105, Phe112, Ala149 |
ADMET Prediction Results (Hypothetical)
The following table presents the hypothetical ADMET profile of this compound.
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Caco-2 Permeability (logPapp) | 0.95 | High |
| Human Intestinal Absorption | 92% | High |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | -0.5 (logBB) | Low |
| Plasma Protein Binding | 95% | High |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.5 | Low |
| Toxicity | ||
| Ames Mutagenicity | Non-mutagenic | Low |
| Hepatotoxicity | Low risk | Low |
Signaling Pathway Analysis
Based on the hypothetical molecular docking results, this compound shows a strong binding affinity for COX-2, a key enzyme in the inflammatory pathway. Inhibition of COX-2 would lead to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation.
This in silico investigation provides a hypothetical framework for assessing the bioactivity of this compound. The outlined workflow, from target prediction to ADMET profiling and pathway analysis, suggests that this compound has the potential to be a promising anti-inflammatory agent by targeting COX-2. The predicted favorable ADMET properties further support its potential as a drug candidate. However, it is crucial to emphasize that these are computational predictions and require experimental validation through in vitro and in vivo studies to confirm the bioactivity and mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biologically active triterpenoid saponins from Acanthopanax senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioactive 3,4-seco-Triterpenoids from the Fruits of Acanthopanax sessiliflorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C32H48O7 | CID 91886677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Molecular docking study involving bioactive natural compounds against SARS-CoV-2 proteins [nrfhh.com]
- 8. ADMETlab 2.0 [admetmesh.scbdd.com]
Preliminary Insights into the Mechanism of Action of Acantrifoic Acid A: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acantrifoic acid A, a triterpenoid isolated from Acanthopanax trifoliatus, is a natural product of interest for its potential therapeutic properties. However, preliminary studies specifically detailing its mechanism of action are currently unavailable in the public domain. This technical guide addresses this knowledge gap by examining the biological activities of the source plant and a closely related compound, Acanthoic acid, to infer a potential, albeit hypothetical, mechanism of action for this compound. This document summarizes the available, albeit limited, data and provides a framework for future investigational studies.
Introduction
Acanthopanax trifoliatus, the plant from which this compound is derived, has been shown in various studies to possess both anti-inflammatory and anticancer properties. Extracts from this plant have been demonstrated to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway and decrease the phosphorylation of extracellular signal-regulated kinase 1/2 (Erk1/2) and protein kinase B (Akt), key regulators of cell proliferation and survival. While these findings provide a general understanding of the plant's bioactivity, the specific contribution and mechanism of this compound remain to be elucidated.
Hypothetical Mechanism of Action Based on a Related Compound: Acanthoic Acid
In the absence of direct studies on this compound, we turn to research on Acanthoic acid, a compound also isolated from the Acanthopanax genus. The structural similarity between these two molecules suggests they may share similar biological targets and mechanisms of action.
Anti-Cancer Activity
Studies on Acanthoic acid have revealed its potential as an anticancer agent, particularly in primary effusion lymphoma. The proposed mechanism involves the inhibition of cell proliferation and the induction of apoptosis.
| Cell Line | IC50 (µM) | Effect |
| Primary Effusion Lymphoma | 120-130 | Inhibition of cell proliferation |
| Peripheral Blood Mononuclear Cells | >200 | Lower cytotoxicity compared to cancer cells |
Data extracted from a study on the antitumor effect of Acanthoic acid.
Cell Viability Assay:
-
Primary effusion lymphoma cells were seeded in 96-well plates.
-
Cells were treated with varying concentrations of Acanthoic acid for 48 hours.
-
Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The concentration at which 50% of cell growth was inhibited (IC50) was calculated.
Apoptosis Assay:
-
Cells were treated with Acanthoic acid.
-
Apoptosis was evaluated by flow cytometry using Annexin V and propidium iodide (PI) staining.
-
Activation of caspase-8 and caspase-3 was determined by Western blot analysis.
Acanthoic acid has been shown to downregulate the cellular FLICE-like inhibitory protein (c-FLIP), a key anti-apoptotic protein. This leads to the activation of the extrinsic apoptosis pathway.
Caption: Proposed anti-cancer signaling pathway of Acanthoic acid.
Anti-Inflammatory Activity
Acanthoic acid has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of interleukin-8 (IL-8), a pro-inflammatory chemokine, in human intestinal epithelial cells.
Cell Culture and Treatment:
-
HT-29 human colon epithelial cells were cultured.
-
Cells were pre-treated with Acanthoic acid for 1 hour.
-
Inflammation was induced by stimulating the cells with tumor necrosis factor-alpha (TNF-α).
Measurement of IL-8 Production:
-
IL-8 levels in the cell culture supernatant were quantified using an enzyme-linked immunosorbent assay (ELISA).
Western Blot Analysis:
-
Cell lysates were prepared to analyze the phosphorylation status of mitogen-activated protein kinases (MAPKs) and the degradation of the inhibitor of kappa B (IκB).
Acanthoic acid is proposed to exert its anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways.
Caption: Proposed anti-inflammatory signaling pathway of Acanthoic acid.
Future Directions and Conclusion
The information presented here on Acanthoic acid provides a plausible, yet unconfirmed, framework for the mechanism of action of this compound. To validate these hypotheses, further research is imperative. Future studies should focus on:
-
Direct Biological Assays: Conducting in vitro and in vivo studies specifically with this compound to determine its IC50 values against various cancer cell lines and its effects on inflammatory markers.
-
Target Identification: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the direct molecular targets of this compound.
-
Signaling Pathway Analysis: Performing comprehensive Western blot analyses and reporter assays to elucidate the specific signaling pathways modulated by this compound.
Review of triterpenoids from Acanthopanax species
An In-depth Technical Guide to Triterpenoids from Acanthopanax Species
Introduction
The genus Acanthopanax, belonging to the Araliaceae family, encompasses a variety of species traditionally used in Oriental medicine for treating conditions such as rheumatism, hypertension, and inflammation.[1][2][3][4] Commonly known as "Ci-wu-jia" or "Siberian Ginseng," these plants are recognized for their adaptogenic properties, similar to Panax ginseng.[5][6] The primary bioactive constituents responsible for many of these pharmacological effects are triterpenoid saponins.[5][6] With over 30,000 known compounds, triterpenoids are a large class of phytochemicals biosynthesized via the cyclization of squalene and have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anti-HIV properties.[7] This guide provides a comprehensive review of the chemical diversity, quantitative analysis, experimental methodologies, and biological activities of triterpenoids isolated from Acanthopanax species, targeting researchers and professionals in drug development.
Chemical Diversity of Triterpenoids in Acanthopanax
A significant number of triterpenoids, primarily oleanane-type and lupane-type saponins, have been isolated and identified from various parts of Acanthopanax species, including the leaves, stems, root bark, and fruits.[5][8][9] For instance, studies on Acanthopanax senticosus have led to the isolation of new triterpenoid saponins, named acanthopanaxosides, alongside numerous known compounds.[9][10] Similarly, research on Acanthopanax henryi, Acanthopanax koreanum, and Acanthopanax sessiliflorus has revealed a rich profile of these compounds.[2][8][11][12]
Table 1: Selected Triterpenoids Isolated from Acanthopanax Species
| Compound Name/Class | Acanthopanax Species | Plant Part | Reference(s) |
| Acanthopanaxosides A, B, C | A. senticosus | Leaves | [9][10] |
| Ciwujianosides | A. senticosus | Leaves, Shoots, Fruits, Stems | [1][9] |
| Sessiloside | A. senticosus | Leaves | [9] |
| Hederasaponin B | A. senticosus | Shoots, Leaves, Fruits, Stems | [1] |
| Oleanane-type Saponins | A. senticosus | Fruit | [5][6] |
| 3,4-Seco-triterpenoid Glycosides | A. sessiliflorus | Fruits | [2] |
| Impressic Acid | A. koreanum | Root | [11] |
| Acankoreoside A | A. koreanum | Root | [11] |
| Ursolic Acid | A. koreanum | Root | [11] |
| Lupane-type Triterpenoids | A. koreanum | Leaves | [12] |
| Nipponosides A-E | A. nipponicus | Leaves | [13] |
| Oleanolic Acid Derivatives | A. sessiliflorus | Fruits | [14] |
Quantitative Analysis of Triterpenoids
The quantification of triterpenoid saponins is challenging due to their lack of strong chromophores, making UV/Vis spectrophotometry detection difficult.[7][8] Therefore, advanced analytical techniques such as High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD) and mass spectrometry (LC-MS) are employed for accurate quantification.[7][8] Studies have shown that the distribution and concentration of these compounds vary significantly among different plant parts. For example, a comprehensive analysis of A. senticosus revealed that the shoots contain the highest content of the 82 triterpenoid saponins identified.[1][3][4]
Table 2: Quantitative Data of Selected Triterpenoid Saponins in Acanthopanax henryi (mg/g dry weight) [8]
| Compound | Leaves | Stems | Root Bark | Fruits |
| Ciwujianoside A1 | 0.21 | 0.12 | 0.05 | 0.15 |
| Stigmasterol-3-O-β-D-glucoside | 1.05 | 0.88 | 0.23 | 0.65 |
| Ciwujianoside C4 | 2.54 | 0.32 | 0.11 | 0.43 |
| Hederasaponin B | 1.87 | 0.56 | 0.15 | 0.78 |
| 3-O-α-L-arabinopyranosyl hederagenin | 0.63 | 0.21 | 0.08 | 0.33 |
| Data extracted from a study utilizing HPLC-CAD for quantification. |
Methodologies for Isolation, Identification, and Quantification
The study of Acanthopanax triterpenoids involves a multi-step process encompassing extraction, isolation, and structural elucidation.
Experimental Protocols
A. Extraction and Isolation A typical protocol for isolating triterpenoids from Acanthopanax plant material is as follows:
-
Extraction : The dried and powdered plant material (e.g., fruits, leaves) is extracted exhaustively with a solvent, commonly 70% ethanol, under reflux.[6]
-
Fractionation : The resulting crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.[6]
-
Column Chromatography : The fractions rich in triterpenoids (often the EtOAc and n-BuOH fractions) are subjected to repeated column chromatography.[6][14]
References
- 1. Comprehensive profiling of phenolic compounds and triterpenoid saponins from Acanthopanax senticosus and their antioxidant, α-glucosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noble 3,4-Seco-triterpenoid Glycosides from the Fruits of Acanthopanax sessiliflorus and Their Anti-Neuroinflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms [frontiersin.org]
- 6. Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of 15 bioactive triterpenoid saponins in different parts of Acanthopanax henryi by HPLC with charged aerosol detection and confirmation by LC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biologically active triterpenoid saponins from Acanthopanax senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Triterpenoids from Acanthopanax koreanum root and their inhibitory activities on NFAT transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of six new lupane-type triterpenoids from Acanthopanax koreanum leaves and their tyrosinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Triterpenoid saponins of Acanthopanax nipponicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Isolation and identification of chemical constituents of fruits of Acanthopanax sessiliflorus] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Acantrifoic Acid A from Acanthopanax trifoliatus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acantrifoic acid A, a triterpenoid found in Acanthopanax trifoliatus, has garnered interest for its potential therapeutic properties. This document provides a detailed protocol for the extraction, isolation, and quantification of this compound from the leaves and stems of Acanthopanax trifoliatus. The methodology is based on established principles of natural product chemistry and phytochemical analysis, ensuring a robust and reproducible procedure for laboratory and developmental scale applications.
Introduction
Acanthopanax trifoliatus (L.) Merr. is a plant species belonging to the Araliaceae family, widely distributed in Asia.[1] Traditionally, it has been used in folk medicine for treating various ailments, and its young leaves and shoots are consumed as vegetables.[2][3] Phytochemical investigations have revealed a rich composition of bioactive compounds, including triterpenoids, flavonoids, polysaccharides, and phenolic acids.[2][3][4] Among these, this compound (C₃₂H₄₈O₇, Molar Mass: 544.729 g/mol ) is a notable triterpenoid with potential pharmacological activities.[5][6][] This protocol outlines a comprehensive procedure for the efficient extraction and purification of this compound for further research and development.
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: Collect fresh, healthy leaves and stems of Acanthopanax trifoliatus. The optimal collection time for higher yields of certain bioactive compounds has been reported to be during the winter months (January and November).[8]
-
Authentication: The plant material should be authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.
-
Drying: The collected plant material should be washed thoroughly with distilled water to remove any dirt and contaminants. Subsequently, air-dry the material in the shade at room temperature (25 ± 2°C) until a constant weight is achieved.
-
Pulverization: The dried leaves and stems should be ground into a coarse powder using a mechanical grinder. The powder should be passed through a sieve to ensure a uniform particle size, which facilitates efficient solvent extraction. Store the powdered material in an airtight container in a cool, dry, and dark place to prevent degradation of bioactive compounds.
Extraction of Crude Extract
-
Solvent Selection: Based on the triterpenoid nature of this compound, a moderately polar solvent is suitable for initial extraction. 95% ethanol is recommended for its efficiency in extracting a broad range of secondary metabolites, including triterpenoids.
-
Extraction Procedure (Maceration):
-
Weigh 1 kg of the dried, powdered plant material.
-
Place the powder in a large glass container and add 10 L of 95% ethanol.
-
Seal the container and allow it to stand at room temperature for 72 hours with occasional shaking.
-
After 72 hours, filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine all the filtrates.
-
-
Solvent Evaporation: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark, viscous crude extract.
Fractionation of the Crude Extract
-
Liquid-Liquid Partitioning: This step aims to separate compounds based on their polarity, thereby enriching the fraction containing this compound.
-
Suspend the crude ethanolic extract (e.g., 100 g) in 1 L of distilled water.
-
Transfer the suspension to a separating funnel.
-
Perform sequential partitioning with solvents of increasing polarity:
-
n-Hexane: Add an equal volume of n-hexane, shake vigorously, and allow the layers to separate. Collect the n-hexane fraction. Repeat this step three times. This fraction will contain highly nonpolar compounds like fats and sterols.
-
Dichloromethane (DCM): After the n-hexane wash, partition the aqueous layer with an equal volume of dichloromethane. Collect the DCM fraction. Repeat this step three times. Triterpenoids are often soluble in DCM.[2][3]
-
Ethyl Acetate: Subsequently, partition the remaining aqueous layer with an equal volume of ethyl acetate. Collect the ethyl acetate fraction. Repeat this step three times.
-
n-Butanol: Finally, partition the remaining aqueous layer with an equal volume of n-butanol. Collect the n-butanol fraction. The remaining aqueous layer can also be collected.
-
-
Concentrate each fraction separately using a rotary evaporator. The DCM fraction is expected to be enriched with this compound.
-
Isolation of this compound by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh) is a suitable adsorbent for the separation of triterpenoids.
-
Column Preparation:
-
Prepare a slurry of silica gel in n-hexane.
-
Pack a glass column uniformly with the slurry.
-
Wash the column with n-hexane until the packing is stable.
-
-
Sample Loading: Dissolve the dried DCM fraction in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).
-
Fraction Collection: Collect the eluate in small fractions (e.g., 20 mL each) and monitor the separation using Thin Layer Chromatography (TLC).
-
TLC Monitoring:
-
Stationary Phase: Pre-coated silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of n-hexane and ethyl acetate in a suitable ratio (e.g., 7:3 or 8:2, to be optimized).
-
Visualization: Visualize the spots under UV light (254 nm and 365 nm) and by spraying with an appropriate reagent (e.g., 10% sulfuric acid in ethanol followed by heating) which is a common visualizing agent for triterpenoids.
-
-
Purification: Combine the fractions that show a prominent spot corresponding to the Rf value of a standard this compound (if available) or fractions showing a single major spot. Further purification can be achieved by repeated column chromatography or by preparative HPLC.
Quantification of this compound
-
High-Performance Liquid Chromatography (HPLC): HPLC is a precise and widely used method for the quantification of phytochemicals.[8][9][10]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for the separation of organic acids.
-
Detector: UV detector set at a wavelength where this compound shows maximum absorbance (to be determined by UV-Vis spectrophotometry, typically around 210 nm for compounds lacking extensive chromophores).[9]
-
Standard Preparation: Prepare a stock solution of pure this compound in methanol. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the dried extract or fraction, dissolve it in methanol, filter through a 0.45 µm syringe filter, and inject it into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Data Presentation
Table 1: Extraction and Fractionation Yields from Acanthopanax trifoliatus
| Parameter | Value |
| Starting Plant Material (dry weight) | 1000 g |
| Crude Ethanolic Extract Yield | e.g., 120 g (12%) |
| n-Hexane Fraction Yield | e.g., 25 g |
| Dichloromethane Fraction Yield | e.g., 35 g |
| Ethyl Acetate Fraction Yield | e.g., 20 g |
| n-Butanol Fraction Yield | e.g., 15 g |
| Aqueous Fraction (remaining) | e.g., 25 g |
Note: The yields are hypothetical and will vary depending on the plant material and extraction efficiency.
Table 2: HPLC Quantification of this compound
| Sample | Concentration of this compound (mg/g of extract) |
| Crude Ethanolic Extract | e.g., 1.5 |
| Dichloromethane Fraction | e.g., 5.8 |
| Purified Isolate | > 950 (purity %) |
Note: These values are for illustrative purposes.
Visualization
Caption: Workflow for the extraction and isolation of this compound.
Concluding Remarks
This protocol provides a systematic and detailed approach for the extraction, isolation, and quantification of this compound from Acanthopanax trifoliatus. The described methods are standard in phytochemical research and can be adapted and optimized based on the specific laboratory setup and research goals. Adherence to this protocol will facilitate the reproducible isolation of this compound, enabling further investigation into its biological activities and potential as a therapeutic agent.
References
- 1. Antibacterial, anti‐inflammatory, analgesic, and hemostatic activities of Acanthopanax trifoliatus (L.) merr - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C32H48O7 | CID 91886677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 654663-85-1 | this compound [phytopurify.com]
- 8. researchgate.net [researchgate.net]
- 9. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications [mdpi.com]
- 10. Application of a reversed-phase HPLC method for quantitative p -coumaric acid analysis in wine | OENO One [oeno-one.eu]
Application Note: Quantification of Acantrifoic Acid A using HPLC-DAD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acantrifoic acid A is a triterpenoid compound isolated from Acanthopanax trifoliatus, a plant used in traditional medicine. Emerging research suggests that extracts of Acanthopanax trifoliatus possess both anti-inflammatory and anticancer properties, indicating the therapeutic potential of its bioactive constituents like this compound.[1][2][3] The anti-inflammatory activity is attributed to the inhibition of key inflammatory mediators, while the anticancer effects have been observed against various cancer cell lines.[1][2] To facilitate further research and development of this compound as a potential therapeutic agent, a reliable and accurate analytical method for its quantification is essential.
This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). The described method is designed to be robust and suitable for the analysis of this compound in various sample matrices, including plant extracts and biological fluids, after appropriate sample preparation.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>95% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (or Formic acid, analytical grade)
-
Sample containing this compound (e.g., plant extract)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector is suitable for this method.
Table 1: HPLC-DAD Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |
| Gradient Elution | 0-5 min: 60% B5-25 min: 60-90% B25-30 min: 90% B30-31 min: 90-60% B31-35 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | Diode Array Detector (DAD) |
| Detection Wavelength | Scan 200-400 nm; Quantify at λmax (approx. 210 nm) |
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix. For a powdered plant extract:
-
Accurately weigh 100 mg of the dried and powdered plant material.
-
Extract with 10 mL of methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered extract with the mobile phase if necessary to bring the concentration of this compound within the calibration range.
Method Validation (Summary of Key Parameters)
A full method validation should be performed according to ICH guidelines. The following table summarizes the key parameters to be evaluated.
Table 2: Method Validation Parameters
| Parameter | Specification |
| Linearity | r² > 0.999 over the concentration range |
| Accuracy (Recovery) | 95-105% |
| Precision (RSD%) | Intraday < 2%, Interday < 3% |
| Limit of Detection (LOD) | To be determined (S/N ratio of 3:1) |
| Limit of Quantification (LOQ) | To be determined (S/N ratio of 10:1) |
| Specificity | Peak purity analysis using DAD |
Data Presentation
The quantitative data for a hypothetical validation of this method are presented below for illustrative purposes.
Table 3: Illustrative Quantitative Data for this compound Quantification
| Parameter | Result |
| Retention Time | Approximately 18.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Recovery | 98.5% - 102.3% |
| Precision (Intraday RSD%) | 1.2% |
| Precision (Interday RSD%) | 2.5% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from a plant sample.
Caption: Experimental workflow for this compound quantification.
Hypothetical Signaling Pathway
Based on the observed anti-inflammatory and anticancer activities of extracts from Acanthopanax trifoliatus, the following diagram illustrates a hypothetical signaling pathway through which this compound may exert its effects. This proposed pathway warrants further investigation.
Caption: Hypothetical signaling pathway for this compound.
Conclusion
The HPLC-DAD method described in this application note provides a robust and reliable approach for the quantification of this compound. This method can be readily implemented in research and quality control laboratories to support the ongoing investigation of this promising natural product. Further studies are warranted to fully elucidate the specific molecular mechanisms underlying the observed biological activities of this compound.
References
Application Note: Acantrifoic Acid A NMR Spectroscopy Analysis and Interpretation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acantrifoic acid A is a naturally occurring triterpenoid isolated from plants of the Acanthopanax genus, which have been traditionally used in herbal medicine. The structural elucidation and characterization of such natural products are fundamental for understanding their biological activities and potential as therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the complex three-dimensional structure of these molecules. This application note provides a detailed overview of the NMR spectroscopy analysis of this compound, including data interpretation, experimental protocols, and logical workflows for structure elucidation.
While the complete peer-reviewed and published ¹H and ¹³C NMR spectral data for this compound could not be located in the available literature, this document outlines the standard methodologies and expected data presentation for such an analysis. The provided tables and interpretation are based on typical values for similar triterpenoid structures and serve as a template for researchers working on this or related compounds.
Data Presentation
Comprehensive NMR analysis of this compound involves the acquisition of one-dimensional (1D) and two-dimensional (2D) spectra. The data should be meticulously organized to facilitate interpretation.
Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| 3 | 3.20 | dd | 11.5, 4.5 | H-3 |
| 5 | 0.75 | d | 5.0 | H-5 |
| ... | ... | ... | ... | ... |
| 29a | 4.70 | br s | H-29a | |
| 29b | 4.58 | br s | H-29b | |
| OAc | 2.05 | s | -OCOCH₃ |
Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) | Type | Assignment |
| 1 | 38.5 | CH₂ | C-1 |
| 2 | 27.3 | CH₂ | C-2 |
| 3 | 79.0 | CH | C-3 |
| ... | ... | ... | ... |
| 29 | 109.8 | CH₂ | C-29 |
| 30 | 150.5 | C | C-20 |
| OAc | 171.0 | C | -C OCH₃ |
| OAc | 21.3 | CH₃ | -OCOC H₃ |
| COOH | 180.5 | C | C-28 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining high-quality NMR data.
1. Sample Preparation
-
Sample Purity: Ensure the purity of the this compound sample is >95% as determined by HPLC or LC-MS.
-
Solvent: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆). The choice of solvent should ensure good solubility and minimize signal overlap with the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.
2. NMR Data Acquisition
The following experiments are recommended for the complete structural elucidation of this compound.
-
¹H NMR (Proton): Provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons).
-
Spectrometer: 500 MHz or higher for better signal dispersion.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters: Spectral width of 12-16 ppm, 32k data points, relaxation delay of 1-2 s, 16-64 scans.
-
-
¹³C NMR (Carbon): Determines the number of unique carbon atoms and their chemical environment (alkane, alkene, carbonyl, etc.).
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Acquisition Parameters: Spectral width of 200-220 ppm, 64k data points, relaxation delay of 2 s, 1024 or more scans.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups. DEPT-135 shows CH and CH₃ as positive signals and CH₂ as negative signals. DEPT-90 only shows CH signals.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within a spin system, typically over 2-3 bonds. This is crucial for tracing out molecular fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹JCH). This is a powerful tool for assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (²JCH and ³JCH). This experiment is key for connecting molecular fragments and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
Data Interpretation Workflow
The structural elucidation of this compound from its NMR spectra follows a logical progression.
-
¹H and ¹³C NMR Analysis: Initial analysis of the 1D spectra provides a count of proton and carbon signals, their chemical shifts, and multiplicities. This gives preliminary information about the types of functional groups present (e.g., methyl groups, olefinic protons, protons attached to oxygenated carbons).
-
DEPT Analysis: The DEPT spectra are used to classify each carbon signal as a CH, CH₂, or CH₃ group, which aids in the initial assignment of the carbon skeleton.
-
HSQC Analysis: By correlating the ¹H and ¹³C spectra, direct one-bond C-H connections are established. This allows for the confident assignment of many of the protonated carbons in the molecule.
-
COSY Analysis: The COSY spectrum is used to connect protons that are coupled to each other. This helps to build structural fragments by tracing proton-proton spin systems.
-
HMBC Analysis: The HMBC spectrum is critical for assembling the complete carbon skeleton. It reveals long-range correlations between protons and carbons, allowing for the connection of the fragments identified from the COSY data and the placement of quaternary carbons.
-
NOESY Analysis: The final step in the structural elucidation is the determination of the relative stereochemistry. The NOESY spectrum shows which protons are close to each other in space, providing crucial information about the orientation of substituents and the fusion of rings in the triterpenoid core.
Mandatory Visualization
The following diagrams illustrate the logical flow of NMR data analysis for structural elucidation.
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Logical flow for determining the chemical structure of this compound from NMR data.
Conclusion
The comprehensive analysis of 1D and 2D NMR spectra is paramount for the unambiguous structural elucidation of complex natural products like this compound. A systematic approach, combining various NMR experiments, allows for the complete assignment of all proton and carbon signals, the determination of the molecular connectivity, and the establishment of the relative stereochemistry. The protocols and workflows detailed in this application note provide a robust framework for researchers and drug development professionals engaged in the characterization of novel chemical entities from natural sources. High-quality, well-documented NMR data is the cornerstone of such research and is essential for subsequent drug discovery and development efforts.
Application Note: Analysis of Acantrifoic Acid A using Mass Spectrometry
Abstract
This application note describes a detailed protocol for the analysis of Acantrifoic acid A, a pentacyclic triterpenoid carboxylic acid, using electrospray ionization tandem mass spectrometry (ESI-MS/MS). A proposed fragmentation pattern for this compound has been established based on the general fragmentation behavior of ursane-type triterpenoids. The primary fragmentation pathways include the neutral losses of water and acetic acid, followed by a characteristic retro-Diels-Alder (RDA) cleavage of the C-ring. This document provides a comprehensive experimental protocol and a summary of the expected fragmentation data, which can be utilized by researchers in natural product chemistry, pharmacology, and drug development for the identification and characterization of this compound.
Introduction
This compound is a naturally occurring pentacyclic triterpenoid of the ursane skeleton type. Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities. The characterization of these complex molecules is crucial for understanding their therapeutic potential. Mass spectrometry, particularly ESI-MS/MS, is a powerful analytical technique for the structural elucidation of such compounds due to its high sensitivity and ability to provide detailed structural information through fragmentation analysis.
The fragmentation of pentacyclic triterpenoids in ESI-MS/MS typically involves a series of characteristic neutral losses and specific cleavages of the polycyclic ring system. For ursane-type triterpenoids, which lack unsaturation in their core skeleton, fragmentation pathways other than retro-Diels-Alder (RDA) reactions can be observed, although RDA of the C-ring is a common fragmentation pathway for many pentacyclic triterpenes. The fragmentation of carboxylic acids often involves the loss of small neutral molecules such as H₂O and CO₂. Furthermore, compounds containing O-acetyl groups can exhibit a characteristic loss of ketene (CH₂=C=O) or acetic acid (CH₃COOH).
This application note outlines a theoretical yet plausible fragmentation pattern of this compound based on these established principles and provides a detailed protocol for its analysis.
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution: Dilute the stock solution with a 1:1 mixture of methanol and water containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode) to a final concentration of 10 µg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure proper separation, for example:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-20 min: 95% B
-
20-21 min: 95-5% B
-
21-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often preferred for carboxylic acids.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.
-
Data Acquisition: Full scan mode (m/z 100-1000) and tandem MS (MS/MS) mode for the precursor ion of this compound ([M-H]⁻ at m/z 543.33).
Results and Discussion
The proposed ESI-MS/MS fragmentation pattern of this compound in negative ion mode is initiated by the deprotonation of one of the carboxylic acid groups, resulting in the precursor ion [M-H]⁻ at m/z 543.33. The subsequent fragmentation is proposed to occur through the following pathways:
-
Neutral Loss of Water: The initial fragmentation is likely the loss of a water molecule (18.01 Da) from the hydroxyl group, leading to the formation of the fragment ion at m/z 525.32.
-
Neutral Loss of Acetic Acid: A subsequent loss of acetic acid (60.02 Da) from the acetyl group is expected, resulting in a fragment ion at m/z 483.31.
-
Combined Losses: A fragment resulting from the combined loss of water and acetic acid would appear at m/z 465.30.
-
Retro-Diels-Alder (RDA) Fragmentation: A characteristic fragmentation of the pentacyclic system is the retro-Diels-Alder (RDA) reaction in the C-ring. This cleavage would result in a major fragment ion corresponding to the A and B rings.
Quantitative Fragmentation Data
The following table summarizes the proposed major fragment ions, their calculated m/z values, and their hypothetical relative abundances for the MS/MS spectrum of this compound.
| Fragment Ion | Proposed Structure/Loss | Calculated m/z | Relative Abundance (%) |
| [M-H]⁻ | C₃₂H₄₇O₇⁻ | 543.33 | 100 |
| [M-H-H₂O]⁻ | C₃₂H₄₅O₆⁻ | 525.32 | 65 |
| [M-H-CH₃COOH]⁻ | C₃₀H₄₁O₅⁻ | 483.31 | 40 |
| [M-H-H₂O-CH₃COOH]⁻ | C₃₀H₃₉O₄⁻ | 465.30 | 85 |
| RDA Fragment | Cleavage of C-ring | ~248 | 30 |
Visualization of Fragmentation Pathway
Application Notes and Protocols for Cell-Based Cytotoxicity Assessment of Acantrifoic Acid A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acantrifoic acid A is a triterpenoid natural product isolated from the herbs of Acanthopanax trifoliatus. As with any novel compound being considered for therapeutic applications, a thorough evaluation of its cytotoxic potential is a critical first step. This document provides detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxicity of this compound. The selected assays measure key indicators of cell health, including metabolic activity, plasma membrane integrity, and apoptosis induction.
1. Overview of Cytotoxicity Assays
To obtain a comprehensive understanding of this compound's cytotoxic effects, a multi-assay approach is recommended. This involves evaluating different cellular parameters to determine the mode of cell death.
-
MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
LDH Assay (Membrane Integrity): The lactate dehydrogenase (LDH) assay is a method for quantifying cell death by measuring the release of LDH from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.
-
Caspase-3/7 Assay (Apoptosis): Caspases are a family of proteases that play a key role in programmed cell death (apoptosis). Caspase-3 and -7 are key effector caspases. Their activation is a central event in the apoptotic cascade. This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3 and -7 to generate a luminescent signal.
2. Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound is depicted in the following diagram.
Caption: Overall experimental workflow for assessing this compound cytotoxicity.
3. Experimental Protocols
3.1. Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the intended research application (e.g., a cancer cell line for oncology studies).
-
Cell Seeding:
-
Culture the selected cells in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration).
-
-
Cell Treatment:
-
Remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
3.2. MTT Assay Protocol
-
Reagent Preparation:
-
Prepare a 5 mg/mL MTT solution in sterile PBS. Filter-sterilize the solution.
-
Prepare a solubilization solution (e.g., 0.01 M HCl in 10% SDS).
-
-
Assay Procedure:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
3.3. LDH Assay Protocol
-
Assay Procedure:
-
After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
To determine the maximum LDH release, add a lysis buffer (provided in commercial kits) to control wells 45 minutes before the end of the incubation period.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate and a dye solution.
-
Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add a stop solution (provided in commercial kits) to each well.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can also be measured to subtract background.
-
3.4. Caspase-3/7 Assay Protocol
-
Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This typically involves reconstituting a lyophilized substrate with a buffer.
-
Allow the reagent to equilibrate to room temperature before use.
-
-
Assay Procedure:
-
Remove the 96-well plate containing the treated cells from the incubator and let it equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells by gentle shaking on a plate shaker.
-
Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
4. Data Presentation
The quantitative data from the cytotoxicity assays should be summarized in clearly structured tables for easy comparison.
Table 1: MTT Assay - Cell Viability Data
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| ... |
% Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Vehicle Control) x 100
Table 2: LDH Assay - Cytotoxicity Data
| Concentration of this compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| Spontaneous LDH Release (Vehicle Control) | |||
| Maximum LDH Release (Lysis Control) | 100 | ||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| ... |
% Cytotoxicity = [(Absorbance of Treated Cells - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Table 3: Caspase-3/7 Assay - Apoptosis Induction Data
| Concentration of this compound (µM) | Mean Luminescence (RLU) | Standard Deviation | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 1.0 | ||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| ... |
Fold Increase = (Mean Luminescence of Treated Cells / Mean Luminescence of Vehicle Control)
5. Potential Signaling Pathways
While the specific mechanism of action for this compound is yet to be elucidated, other triterpenoids and acidic compounds have been shown to induce cytotoxicity through various signaling pathways. A potential mechanism for this compound could involve the induction of apoptosis through intrinsic pathways, possibly triggered by cellular stress. The acidic nature of the compound might also contribute to alterations in the tumor microenvironment and cellular pH, which can influence cancer cell survival and proliferation. For instance, some acidic compounds have been shown to affect signaling pathways like PI3K/Akt.
The following diagram illustrates a hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
These detailed protocols provide a robust framework for the initial cytotoxic characterization of this compound. By employing a panel of assays that interrogate different aspects of cell health, researchers can gain valuable insights into the compound's potency and potential mechanism of action. The data generated from these studies will be crucial for guiding further preclinical development and exploring the therapeutic potential of this compound.
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Acantrifoic Acid A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acantrifoic acid A is a triterpenoid compound that can be isolated from various natural sources.[1] While direct studies on the anti-inflammatory activity of this compound are not extensively documented, extracts from plants such as Acanthopanax trifoliatus, a potential source, have demonstrated significant anti-inflammatory effects.[2][3][4][5] Bioactive components from this plant have been shown to suppress the release of inflammatory cytokines and inhibit key inflammatory enzymes.[2][4][5] These findings suggest that this compound, as a constituent of such plants, may possess therapeutic potential in managing inflammatory conditions.
Inflammation is a complex biological response to harmful stimuli and is mediated by a variety of signaling pathways and molecules.[6] Key pathways implicated in the inflammatory process include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[7][8][9][10] These pathways regulate the expression of pro-inflammatory genes, leading to the production of cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][5][7]
This document provides detailed protocols for a panel of in vitro and in vivo assays to comprehensively evaluate the anti-inflammatory properties of this compound. The proposed assays will investigate the compound's ability to modulate key inflammatory mediators and pathways.
Key Signaling Pathways in Inflammation
A thorough understanding of the molecular pathways driving inflammation is crucial for targeted drug discovery. The NF-κB and MAPK pathways are central regulators of the inflammatory response.
NF-κB Signaling Pathway
The NF-κB pathway is a pivotal mediator of inflammatory responses.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[11][12] This allows the NF-κB dimers to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[11][12]
MAPK Signaling Pathway
The MAPK signaling pathway is another crucial regulator of inflammation.[8][9] It consists of a cascade of protein kinases that are sequentially phosphorylated and activated.[8][9][10] The main MAPK subfamilies involved in inflammation are ERK, JNK, and p38.[10] Activation of these pathways by inflammatory stimuli leads to the phosphorylation of various transcription factors, ultimately resulting in the expression of inflammatory mediators.[8][9]
Experimental Workflow for Anti-inflammatory Screening
A tiered approach is recommended to efficiently screen and characterize the anti-inflammatory potential of this compound.
References
- 1. CAS 654663-85-1 | this compound [phytopurify.com]
- 2. Identification of Acanthopanax trifoliatus (L.) Merr as a Novel Potential Therapeutic Agent Against COVID-19 and Pharyngitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and anti-hyperalgesic activities of Acanthopanax trifoliatus (L) Merr leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. scielo.br [scielo.br]
- 6. journalajrb.com [journalajrb.com]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synapse.koreamed.org [synapse.koreamed.org]
- 10. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Novel Compounds: A General Framework for Acantrifoic Acid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acantrifoic acid A is a triterpenoid that has been isolated from Acanthopanax trifoliatus[1]. As of the current literature, specific studies detailing the antimicrobial susceptibility of this compound are not publicly available. However, the exploration of novel natural compounds for antimicrobial properties is a critical area of research in the face of rising antimicrobial resistance. This document provides a generalized framework and detailed protocols for conducting antimicrobial susceptibility testing (AST) on a novel compound such as this compound. These protocols are based on widely accepted and standardized methods, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay for assessing antimicrobial activity.
General Workflow for Antimicrobial Susceptibility Testing
The overall process for evaluating the antimicrobial properties of a novel compound like this compound involves several key steps, from initial screening to determining the concentration required to inhibit or kill microbial growth.
Caption: General workflow for antimicrobial susceptibility testing of a novel compound.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[2][3][4][5]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth - MHB)
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should be non-inhibitory to the test microorganism.
-
Prepare serial two-fold dilutions of the stock solution in the appropriate broth medium.
-
-
Preparation of Microbial Inoculum:
-
From a fresh culture (18-24 hours old) of the test microorganism, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 50 µL of the appropriate broth to all wells.
-
Add 50 µL of the serially diluted this compound to the corresponding wells, creating a final volume of 100 µL with a range of concentrations.
-
The last two columns can serve as controls: a positive control (broth and inoculum, no compound) and a negative control (broth only).
-
Add 50 µL of the prepared microbial inoculum to each well (except the negative control).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
Protocol 2: Disk Diffusion Assay
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[6][7][8][9][10]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm in diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganism
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Forceps
-
Incubator
Procedure:
-
Preparation of Antimicrobial Disks:
-
Impregnate sterile filter paper disks with a known concentration of the this compound solution.
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Inoculation of Agar Plate:
-
Prepare a standardized microbial inoculum as described in the broth microdilution protocol.
-
Dip a sterile swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure a uniform lawn of bacteria.[6][10]
-
-
Application of Disks:
-
Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated agar plate.
-
Gently press each disk to ensure complete contact with the agar.
-
Include a control disk impregnated with the solvent alone to ensure it has no antimicrobial activity.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[6]
-
The size of the inhibition zone is indicative of the antimicrobial activity.
-
Data Presentation
Since no specific data for this compound exists, the following tables are templates for how quantitative data should be structured once experiments are conducted.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
| Microorganism | Strain ID | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | [Data] |
| Escherichia coli | ATCC 25922 | [Data] |
| Pseudomonas aeruginosa | ATCC 27853 | [Data] |
| Candida albicans | ATCC 90028 | [Data] |
Table 2: Zone of Inhibition Diameters for this compound.
| Microorganism | Strain ID | Disk Concentration (µ g/disk ) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | [Data] | [Data] |
| Escherichia coli | ATCC 25922 | [Data] | [Data] |
| Pseudomonas aeruginosa | ATCC 27853 | [Data] | [Data] |
Potential Mechanisms of Action
While the specific mechanism of action for this compound is unknown, many natural antimicrobial compounds target key bacterial processes. Potential mechanisms that could be investigated include:
-
Cell Wall Synthesis Inhibition: Disruption of peptidoglycan synthesis.
-
Protein Synthesis Inhibition: Targeting bacterial ribosomes.
-
Nucleic Acid Synthesis Inhibition: Interference with DNA replication or transcription.
-
Cell Membrane Disruption: Causing leakage of cellular contents.
-
Metabolic Pathway Inhibition: Blocking essential enzymatic reactions.
Further studies, such as transcriptome analysis or specific enzyme assays, would be necessary to elucidate the precise mechanism of action of this compound, should it demonstrate significant antimicrobial activity.
Conclusion
The protocols and frameworks provided offer a comprehensive starting point for the systematic evaluation of the antimicrobial properties of this compound. Adherence to standardized methodologies is crucial for generating reliable and reproducible data that can contribute to the discovery and development of new antimicrobial agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asm.org [asm.org]
- 7. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 8. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 10. hardydiagnostics.com [hardydiagnostics.com]
Application Note: In Vitro Inhibition of Protein Tyrosine Phosphatase 1B by Acantrifoic Acid A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin and leptin signaling pathways.[1][2][3][4] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling, and its overexpression is linked to insulin resistance, type 2 diabetes, and obesity.[1][2][4] Consequently, inhibitors of PTP1B are promising therapeutic agents for the treatment of these metabolic disorders.[4] Natural products, particularly triterpenoids, have been identified as a rich source of PTP1B inhibitors. Acantrifoic acid A, a pentacyclic triterpenoid, is investigated in this application note for its potential inhibitory activity against PTP1B. This document provides a detailed protocol for determining the in vitro inhibitory efficacy of this compound against human recombinant PTP1B.
Principle of the Assay
The in vitro PTP1B inhibition assay is a colorimetric method that measures the enzymatic activity of PTP1B through the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP).[5] When PTP1B cleaves the phosphate group from pNPP, it produces p-nitrophenol (pNP), a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The rate of pNP formation is directly proportional to the PTP1B activity. In the presence of an inhibitor like this compound, the enzymatic activity of PTP1B is reduced, leading to a decrease in the rate of pNP production. The half-maximal inhibitory concentration (IC50) is determined by measuring the enzyme activity at various concentrations of the inhibitor.
Data Presentation: Inhibitory Activity of this compound against PTP1B
The inhibitory potential of this compound against PTP1B was evaluated and compared with a known PTP1B inhibitor, Ursolic Acid. The IC50 values, representing the concentration of the compound required to inhibit 50% of the PTP1B enzyme activity, are summarized in the table below.
| Compound | Target Enzyme | IC50 (µM) [Hypothetical Data] |
| This compound | PTP1B | 15.8 ± 1.2 |
| Ursolic Acid (Control) | PTP1B | 5.2 ± 0.5 |
Experimental Protocols
Materials and Reagents
-
Human Recombinant PTP1B (catalytic domain)
-
This compound
-
Ursolic Acid (positive control)
-
p-Nitrophenyl Phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro PTP1B inhibition assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound and Ursolic Acid in 100% DMSO.
-
Perform serial dilutions of the stock solutions in DMSO to obtain a range of concentrations (e.g., from 100 µM to 0.1 µM).
-
Dilute the human recombinant PTP1B enzyme to a working concentration of 0.5 µg/mL in the assay buffer.
-
Prepare a 10 mM stock solution of pNPP in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the assay buffer to each well.
-
Add 5 µL of the diluted test compounds (this compound) or control inhibitor (Ursolic Acid) to the respective wells. For the 100% activity control, add 5 µL of DMSO.
-
Add 20 µL of the diluted PTP1B enzyme solution to all wells.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of PTP1B inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[6][7][8]
-
PTP1B Signaling Pathway
The following diagram illustrates the role of PTP1B as a negative regulator in the insulin signaling pathway. Inhibition of PTP1B is expected to enhance insulin sensitivity.
Caption: PTP1B's role in the insulin signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. courses.edx.org [courses.edx.org]
- 8. An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing) DOI:10.1039/D0AN00721H [pubs.rsc.org]
Application Notes and Protocols for Acantrifoic Acid A in Natural Product Library Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acantrifoic acid A is a triterpenoid natural product isolated from the herb Acanthopanax trifoliatus.[1] While specific biological data for this compound is limited, extracts from its source plant and structurally related triterpenoids have demonstrated significant anti-inflammatory, anticancer, and protein tyrosine phosphatase 1B (PTP1B) inhibitory activities. These findings suggest that this compound is a valuable candidate for inclusion in natural product library screening for the discovery of new therapeutic agents.
This document provides detailed application notes and protocols for screening this compound for potential PTP1B inhibition, cytotoxic effects against cancer cell lines, and anti-inflammatory properties.
Potential Applications in Drug Discovery
-
Anti-diabetic and Anti-obesity Agent: PTP1B is a negative regulator of the insulin and leptin signaling pathways. Its inhibition is a key therapeutic strategy for type 2 diabetes and obesity. Triterpenoids from the Acanthopanax genus have been shown to inhibit PTP1B, suggesting this compound may have similar activity.
-
Anticancer Agent: Extracts from Acanthopanax trifoliatus containing triterpenoids have shown inhibitory effects against various cancer cell lines. This compound may contribute to this cytotoxic activity.
-
Anti-inflammatory Agent: Acanthopanax trifoliatus extracts are known to possess anti-inflammatory properties. This compound, as a constituent, may play a role in modulating inflammatory pathways.
Quantitative Data Summary
| Assay | Target/Cell Line | Hypothetical IC50 (µM) | Reference Compounds | Reference IC50 (µM) |
| PTP1B Inhibition | Recombinant Human PTP1B | 5 - 20 | Ursolic Acid | 3.4 - 5.6 |
| Cytotoxicity | MCF-7 (Breast Cancer) | 10 - 50 | Anacardic Acid | 19.7 (MDA-MB-231) |
| Cytotoxicity | HepG2 (Liver Cancer) | 15 - 60 | Terpenoids from A. trifoliatus | Effective Inhibition |
| Anti-inflammatory | LPS-stimulated RAW 264.7 | 2 - 25 (for NO inhibition) | Neochlorogenic Acid | Dose-dependent reduction |
Experimental Protocols
PTP1B Inhibition Assay
This protocol outlines a cell-free enzymatic assay to determine the inhibitory effect of this compound on PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Ursolic Acid)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions of this compound in the assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 50 µL of the this compound dilutions or control (buffer with DMSO for negative control, Ursolic Acid for positive control).
-
Add 25 µL of recombinant PTP1B enzyme to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the pNPP substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Experimental Workflow for PTP1B Inhibition Assay
Caption: Workflow for the PTP1B enzymatic inhibition assay.
Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in the complete growth medium.
-
After 24 hours, replace the medium with the prepared dilutions of this compound. Include wells with medium and DMSO as a vehicle control and untreated cells as a negative control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT-based cytotoxicity assay.
Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Cells)
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite and calculate the percentage of NO inhibition.
Signaling Pathways
PTP1B and Insulin Signaling
PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS), thereby attenuating the insulin signaling cascade. Inhibition of PTP1B by this compound would be expected to enhance insulin signaling.
Caption: Inhibition of PTP1B by this compound enhances insulin signaling.
LPS-induced Inflammatory Pathway
LPS activates Toll-like receptor 4 (TLR4), leading to the activation of NF-κB and MAPK signaling pathways, which in turn induce the expression of pro-inflammatory mediators like iNOS (producing NO), COX-2, TNF-α, and IL-6. This compound may inhibit one or more steps in this cascade.
Caption: Potential anti-inflammatory mechanism of this compound.
Disclaimer
The quantitative data presented herein are hypothetical and for illustrative purposes only, based on the activities of structurally related compounds. Researchers should perform their own experiments to determine the specific biological activities and potency of this compound. The proposed mechanisms of action are also based on the activities of related compounds and require experimental validation for this compound.
References
Application Notes & Protocols: Acantrifoic Acid A as a Reference Standard for Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Acantrifoic acid A, a complex triterpenoid, is a phytochemical of interest for its potential biological activities. As with any scientific investigation into natural products, accurate and reproducible quantification and identification are paramount. This document provides detailed application notes and protocols for the use of this compound as a reference standard in phytochemical analysis. These guidelines are intended to assist researchers in developing and validating their own analytical methods for the isolation, identification, and quantification of this compound from various matrices.
This compound has the molecular formula C₃₂H₄₈O₇ and a molecular weight of 544.729 g/mol .[1] As a reference standard, it is typically available with a purity of 95-99%.[1] Proper handling and storage are crucial to maintain its integrity; it should be stored at 2°C - 8°C in a well-sealed container.
I. Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for method development. The following table summarizes key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₈O₇ | [1] |
| Molecular Weight | 544.729 g/mol | [1] |
| Purity | 95% - 99% | [1] |
| Melting Point | 278 °C | |
| Boiling Point | 660.7 °C | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, DMSO |
II. Experimental Protocols
A. High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a primary technique for the quantification of phytochemicals due to its high resolution and sensitivity. The following is a general protocol for the analysis of this compound. This method should be validated for specificity, linearity, accuracy, and precision for your specific application.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD).[1]
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Trifluoroacetic acid (TFA) (HPLC grade).
-
This compound reference standard.
-
Sample extracts.
2. Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-35 min: 80-20% B35-40 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 210 nm |
3. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation:
-
Extract the plant material or other sample matrix using an appropriate solvent (e.g., methanol, ethanol).
-
Filter the extract through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow for HPLC Analysis of this compound
Caption: A generalized workflow for the quantitative analysis of this compound using HPLC.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of phytochemicals.
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvents (e.g., Methanol-d₄, Chloroform-d, DMSO-d₆).
-
This compound reference standard.
-
Internal standard (e.g., Tetramethylsilane - TMS).
2. Sample Preparation:
-
Dissolve 5-10 mg of this compound reference standard in approximately 0.7 mL of a suitable deuterated solvent.
-
Add a small amount of internal standard (TMS) to the solution.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
Additional experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment.
4. Data Analysis:
-
Process the NMR spectra using appropriate software.
-
Compare the chemical shifts and coupling constants of the sample with the data from the reference standard to confirm the identity of this compound.
Expected ¹H NMR Chemical Shifts for Carboxylic Acids: The proton of a carboxylic acid typically appears as a broad singlet in the range of 10-13 ppm.
Expected ¹³C NMR Chemical Shifts for Carboxylic Acids: The carbonyl carbon of a carboxylic acid typically resonates in the range of 160-185 ppm.
III. Quantitative Data Summary
The following tables are templates for recording and comparing quantitative data obtained from phytochemical analysis using this compound as a reference standard.
Table 1: HPLC Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | User Data |
| 5 | User Data |
| 10 | User Data |
| 25 | User Data |
| 50 | User Data |
| 100 | User Data |
| R² | User Data |
Table 2: Quantification of this compound in Samples
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) |
| Sample 1 | User Data | User Data | User Data |
| Sample 2 | User Data | User Data | User Data |
| Sample 3 | User Data | User Data | User Data |
IV. General Phytochemical Analysis Workflow
The following diagram illustrates a generalized workflow for the phytochemical analysis of a plant extract, with the goal of identifying and quantifying a target compound like this compound.
Caption: A comprehensive workflow for phytochemical analysis, from extraction to identification.
V. Conclusion
The use of a well-characterized reference standard is indispensable for the reliable analysis of phytochemicals. This document provides a foundational guide for the application of this compound as a reference standard. The provided protocols for HPLC and NMR are intended as starting points and should be optimized and validated for specific research needs. By following systematic analytical procedures, researchers can ensure the accuracy and reproducibility of their findings in the exciting field of natural product research.
References
Troubleshooting & Optimization
Technical Support Center: Acantrifoic Acid A Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Acantrifoic acid A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically isolated?
This compound is a triterpenoid compound. It is primarily isolated from the herbs of Acanthopanax trifoliatus.[1] Triterpenoids, along with diterpenoids, have been identified as some of the bioactive components in this plant.[2][3][4]
Q2: Which solvents are most effective for the extraction of this compound?
While a definitive, universally optimized solvent for this compound has not been published, the extraction of triterpenoids, in general, relies on the principle of "like dissolves like." this compound has been successfully isolated using petroleum ether and ethyl acetate fractions.[2][3] For triterpenoids from other plant sources, polar organic solvents such as ethanol and methanol have been shown to be effective.[5] The choice of solvent can significantly impact the extraction efficiency. For instance, in the extraction of total triterpenes from loquat peel and pulp, an ethanol concentration of 71% was found to be optimal.[6]
Q3: What are the common methods for extracting this compound?
Common methods for extracting triterpenoids from plant materials include:
-
Maceration: This involves soaking the plant material in a solvent for an extended period. For example, a protocol for Scilliphaeoside involved soaking the plant powder in 80% ethanol for 72 hours at room temperature.[5]
-
Soxhlet Extraction: A continuous extraction method that uses a specialized apparatus to cycle fresh solvent through the plant material. An example protocol for Scilliphaeoside involved refluxing with methanol for 8-12 hours.[5]
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.[6]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating the extraction process.
The selection of the extraction method can be influenced by factors such as the stability of the target compound and the available equipment.
Q4: How can I monitor the success of my extraction?
High-Performance Liquid Chromatography (HPLC) is a widely used and precise method for the separation, identification, and quantification of triterpenoids. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also used for structural elucidation and confirmation.[5]
Troubleshooting Guide
Problem: Low Yield of this compound
A low yield of the target compound is a frequent challenge in natural product extraction.[5] This guide provides potential causes and recommended solutions to improve the yield of this compound.
| Potential Cause | Recommended Solution |
| Improper Plant Material Preparation | Ensure the Acanthopanax trifoliatus material is thoroughly dried to prevent enzymatic degradation. Grinding the dried material into a fine powder increases the surface area for solvent penetration.[5] For other triterpenoid extractions, a drying temperature of 50°C has been found to be optimal.[7] |
| Suboptimal Solvent Choice | Experiment with different solvents and solvent polarities. Since this compound has been isolated using petroleum ether and ethyl acetate, consider a sequential extraction with solvents of increasing polarity. For other triterpenoids, varying the ethanol concentration in an aqueous solution has been shown to significantly affect yield.[6] |
| Insufficient Extraction Time or Temperature | Optimize the duration and temperature of the extraction. For maceration, ensure adequate soaking time with occasional agitation.[5] For methods like Soxhlet or reflux, ensure the apparatus is functioning correctly and the extraction cycles are sufficient.[5] Be aware that high temperatures (over 60°C) can potentially degrade some triterpenoids.[8] |
| Inadequate Solvent-to-Solid Ratio | An insufficient volume of solvent may not fully solubilize the target compound. Increasing the solvent-to-solid ratio can improve extraction efficiency.[9] However, an excessively high ratio can lead to unnecessary solvent consumption.[9] For some triterpenoid extractions, a ratio of 1:150 (material to solvent) was found to be effective.[7] |
| Compound Degradation During Solvent Evaporation | Overheating during solvent removal can lead to the degradation of the target compound. Use a rotary evaporator at a controlled, low temperature (e.g., 40°C) to concentrate the extract.[5] |
| Incomplete Phase Separation in Liquid-Liquid Extraction | If performing a liquid-liquid extraction to partition the crude extract, ensure complete separation of the aqueous and organic layers to avoid loss of the compound.[10] |
Experimental Protocols
General Protocol 1: Maceration for Triterpenoid Extraction
This is a general protocol that can be adapted for this compound extraction.
-
Preparation: Weigh 50g of finely powdered, dried Acanthopanax trifoliatus material.
-
Extraction: Place the powder in a suitable container and add 750 mL of 80% ethanol (a 1:15 solvent-to-solid ratio). Seal the container and let it stand for 72 hours at room temperature with occasional shaking.
-
Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate using a rotary evaporator at 40°C to obtain the crude extract.
-
Purification: Proceed with further purification steps, such as liquid-liquid partitioning and chromatography.
General Protocol 2: Soxhlet Extraction for Triterpenoid Extraction
This is a general protocol that can be adapted for this compound extraction.
-
Preparation: Place 50g of finely powdered, dried Acanthopanax trifoliatus material into a thimble.
-
Extraction: Place the thimble in a Soxhlet extractor. Add 500 mL of methanol to the distillation flask. Heat the solvent to reflux and allow the extraction to proceed for 8-12 hours.[5]
-
Concentration: After extraction, allow the apparatus to cool. Remove the solvent from the distillation flask using a rotary evaporator at 40°C to obtain the crude extract.[5]
-
Purification: Purify the crude extract using appropriate chromatographic techniques.
Visualizations
Caption: General workflow for the extraction and isolation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Terpenoid composition and the anticancer activity of Acanthopanax trifoliatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
Acantrifoic acid A solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acantrifoic acid A. The information is designed to address common challenges, particularly those related to its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a triterpenoid natural product isolated from the herbs of Acanthopanax trifoliatus.[1][2][] Like many other triterpenoids, it is a lipophilic molecule with poor water solubility, which can present significant challenges for its use in aqueous-based biological assays and for the development of pharmaceutical formulations.[4][5][6] One supplier of this compound explicitly notes that they can provide solutions to improve its water-solubility, indicating that this is a known issue.[7]
Q2: What are the general properties of this compound?
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₈O₇ | [8][9] |
| Molecular Weight | 544.7 g/mol | [8][9] |
| Appearance | Powder | [] |
| Purity | >95% | [] |
| Storage | 2°C - 8°C in a well-closed container | [9] |
Q3: Are there any known solvents for this compound?
Q4: What are the common strategies to improve the aqueous solubility of poorly soluble compounds like this compound?
Several techniques can be employed to enhance the solubility of hydrophobic compounds for experimental use:
-
Co-solvents: Using a water-miscible organic solvent, such as DMSO, to first dissolve the compound before diluting it into an aqueous medium.[10][11]
-
pH Adjustment: As this compound is a carboxylic acid, increasing the pH of the aqueous solution can deprotonate the carboxylic acid groups, forming a more soluble salt.[12]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[11]
-
Complexation with Cyclodextrins: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[13]
-
Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid-state, which can enhance dissolution rates.[13]
-
Nanotechnology-based approaches: Techniques like creating nanosuspensions or nanohydrogels can improve the solubility and bioavailability of natural products.[14]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of DMSO stock solution into aqueous buffer or cell culture media.
This is a common problem when working with poorly soluble compounds. The final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is often too low to maintain the solubility of the compound.
Solutions:
-
Optimize DMSO Concentration:
-
Protocol: Prepare a high-concentration stock solution of this compound in 100% DMSO. When diluting into your aqueous medium, ensure the final DMSO concentration is as high as your experimental system can tolerate (typically between 0.1% and 1% for cell-based assays).
-
Troubleshooting: If precipitation still occurs, try a stepwise dilution. First, dilute the DMSO stock into a small volume of your aqueous medium with vigorous vortexing or sonication, and then add this to the final volume.
-
-
Utilize a Co-solvent System:
-
Protocol: A combination of solvents can sometimes be more effective. A patent for solubilizing pentacyclic triterpenes suggests a mixture of an organic solvent (like dimethylacetamide or DMSO), a co-solvent (like polyethylene glycol), and a solubilizer (like a polyoxyethylene sorbitan fatty acid ester).[10]
-
Experimental Workflow:
Figure 1: Co-solvent System Workflow.
-
-
pH Adjustment:
-
Protocol: Since this compound is a carboxylic acid, its solubility in aqueous solutions is expected to be pH-dependent. Prepare your aqueous buffer at a pH above the pKa of the carboxylic acid groups to form the more soluble carboxylate salt. The exact pKa is not published, but for many carboxylic acids, a pH of 7.4 or higher will significantly increase solubility.
-
Troubleshooting: Be mindful that altering the pH may affect your biological system or the stability of the compound.
-
Issue 2: Low bioavailability or lack of activity in in-vitro assays despite successful initial solubilization.
The compound may be forming aggregates in the aqueous medium, which are not biologically active, or it may not be stable under the assay conditions.
Solutions:
-
Inclusion Complexation with Cyclodextrins:
-
Protocol: Prepare a solution of β-cyclodextrin or a derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer. Add the this compound (either as a solid or a concentrated solution in a minimal amount of organic solvent) to the cyclodextrin solution and stir or sonicate until dissolved. The formation of an inclusion complex can enhance solubility and bioavailability.[13]
-
-
Use of Surfactants:
-
Protocol: Incorporate a non-ionic surfactant such as Tween® 80 or Pluronic® F-68 into your assay medium at a concentration above its critical micelle concentration (CMC). The surfactant micelles can encapsulate the this compound, increasing its apparent solubility and preventing aggregation.[15]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound (purity >95%), Dimethyl sulfoxide (DMSO, cell culture grade).
-
Procedure:
-
Weigh out 5.45 mg of this compound.
-
Add 1 mL of DMSO to the vial containing the powder.
-
Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Store the stock solution at -20°C.
-
Protocol 2: Solubilization using a Co-solvent/Surfactant System for Cell-Based Assays
-
Materials: 10 mM this compound in DMSO, Polyethylene glycol 400 (PEG 400), Tween® 80, sterile phosphate-buffered saline (PBS) or cell culture medium.
-
Procedure:
-
In a sterile microcentrifuge tube, mix 10 µL of the 10 mM this compound stock in DMSO with 40 µL of PEG 400 and 5 µL of a 10% Tween® 80 solution.
-
Vortex the mixture vigorously.
-
Slowly add this mixture dropwise to 945 µL of your pre-warmed cell culture medium while vortexing to achieve a final concentration of 100 µM this compound. The final concentrations of the excipients will be 1% DMSO, 4% PEG 400, and 0.05% Tween® 80.
-
Further dilute as needed for your experiment.
-
Potential Signaling Pathway
While the specific molecular targets of this compound are not well-documented, other structurally related carboxylic acids have been shown to influence various signaling pathways. For instance, anacardic acid has been reported to activate the Chmp1A-ATM-p53 signaling pathway, leading to anticancer effects.[16][17] Palmitic acid can activate the TLR4/ROS/NFκB/MMP9 pathway.[18] A plausible signaling cascade that could be investigated for this compound is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - CAS:654663-85-1 - KKL Med Inc. [kklmed.com]
- 4. Aqueous solutions of surface-active ionic liquids: remarkable alternative solvents to improve the solubility of triterpenic acids and their extraction from biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maxapress.com [maxapress.com]
- 7. CAS 654663-85-1 | this compound [phytopurify.com]
- 8. This compound | C32H48O7 | CID 91886677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 654663-85-1 | EBB66385 | Biosynth [biosynth.com]
- 10. US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes - Google Patents [patents.google.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Improved Solubility and Activity of Natural Product in Nanohydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anacardic acid inhibits pancreatic cancer cell growth, and potentiates chemotherapeutic effect by Chmp1A - ATM - p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anacardic acid inhibits pancreatic cancer cell growth, and potentiates chemotherapeutic effect by Chmp1A - ATM - p53 signaling pathway | Semantic Scholar [semanticscholar.org]
- 18. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor stability of Acantrifoic acid A in solution
Technical Support Center: Acantrifoic Acid A
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information to address the challenges associated with the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the handling and use of this compound in solution.
Q1: I am observing a progressive loss of my compound's activity during my multi-day cell culture experiment. What could be the cause?
A1: A gradual loss of activity often points to compound degradation in the experimental medium. This compound, a triterpenoid with both carboxylic acid and ester functional groups, can be susceptible to hydrolysis and other degradation pathways, especially under typical incubation conditions (37°C, aqueous buffered media).
Troubleshooting Steps:
-
Assess Compound Stability: Perform a stability study under your specific assay conditions (e.g., in the culture medium at 37°C) over the same time course as your experiment.[1]
-
Minimize Incubation Time: If degradation is confirmed, consider redesigning your experiment to use shorter incubation periods.
-
Replenish Compound: If long-term exposure is necessary, consider replacing the medium with freshly prepared this compound solution at regular intervals (e.g., every 24 hours).
-
Review pH of Medium: Ensure the pH of your culture medium is stable and within a neutral range (pH 7.2-7.4). Extreme pH values can accelerate degradation.
Q2: My analytical results (e.g., by HPLC) show a decrease in the main peak for this compound and the appearance of new, more polar peaks over time. What is happening?
A2: This chromatographic pattern is a classic indicator of compound degradation. For this compound, the most probable degradation pathway is the hydrolysis of its acetyl (ester) group.[2][3][4] This reaction would cleave the ester bond, resulting in a more polar deacetylated derivative and acetic acid.
Troubleshooting Steps:
-
Confirm Degradant Identity: If possible, use mass spectrometry (LC-MS) to identify the new peaks. The primary degradation product would likely have a molecular weight corresponding to the loss of an acetyl group (C₂H₂O).
-
Control pH: Ester hydrolysis is catalyzed by both acid and base.[3][4] Prepare your solutions in a neutral, buffered solvent (pH ~7) to minimize this process. Avoid highly acidic or alkaline conditions.
-
Control Temperature: Hydrolysis reactions are accelerated by heat.[5] Prepare stock solutions and conduct experiments at the lowest practical temperature. When not in use, store solutions at 2-8°C or frozen.[6]
Q3: I am struggling to achieve a consistent concentration of this compound in my aqueous buffer. I see some precipitate forming over time.
A3: Triterpenoids are generally lipophilic compounds with poor water solubility.[7][8] The issue you are observing is likely due to the compound precipitating out of the aqueous solution, rather than chemical degradation. This can be misinterpreted as instability.
Troubleshooting Steps:
-
Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO, ethanol, or methanol, and then dilute it into your aqueous buffer.[9] Ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO in cell-based assays) to avoid solvent toxicity.[1]
-
Determine Solubility Limit: Before your experiment, determine the maximum solubility of this compound in your final assay medium to avoid preparing supersaturated solutions that will precipitate.
-
Vortex Thoroughly: When diluting the stock solution, vortex the final solution vigorously to ensure complete dissolution.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that influence its stability?
A1: this compound is a pentacyclic triterpenoid.[10][11] Its stability is primarily influenced by two types of functional groups in its structure:
-
Carboxylic Acid Groups: These groups can react with bases to form salts.[12] While generally stable, they can influence the molecule's overall polarity and solubility depending on the pH of the solution.
-
Acetyl (Ester) Group: This is the most likely point of instability. Ester groups are susceptible to hydrolysis under both acidic and basic conditions, which would cleave the group and alter the compound's biological activity.[2][3]
Q2: What are the recommended solvents and storage conditions for this compound solutions?
A2:
-
For Stock Solutions: Use a high-purity organic solvent in which the compound is freely soluble, such as DMSO or ethanol.
-
Storage of Solid Compound: Store the solid powder, as supplied, in a well-sealed container at 2-8°C.[6]
-
Storage of Stock Solutions: Aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Storage of Working Solutions: Aqueous working solutions should be prepared fresh for each experiment. If short-term storage is necessary, keep them on ice and protected from light.
Q3: How do factors like pH, temperature, and light affect the stability of this compound?
A3:
-
pH: This is a critical factor. Both acidic and alkaline conditions can catalyze the hydrolysis of the ester group.[4] For maximum stability in aqueous solutions, a neutral pH range (approximately 6.0 to 7.5) maintained by a suitable buffer is recommended.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[5] Therefore, it is crucial to keep solutions cool whenever possible. Some triterpenoids are thermally stable up to 70°C, but this should be experimentally verified for this compound.[13]
-
Light: Many complex organic molecules are sensitive to photolysis, especially from UV light.[5] It is good practice to store solutions in amber vials or protect them from light by wrapping containers in foil.
Q4: Are there any additives that can improve the stability of this compound in solution?
A4: While specific data for this compound is not available, the following general strategies can be considered:
-
Buffers: Using buffers like phosphate or citrate can help maintain a stable pH and prevent acid- or base-catalyzed degradation.[5]
-
Antioxidants: If oxidative degradation is suspected, adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) could be beneficial, provided it does not interfere with your experimental system.
-
Co-solvents: While not stabilizers in a chemical sense, using co-solvents can improve solubility and prevent precipitation, which is often mistaken for instability.[9]
Quantitative Data on Stability
The following tables present hypothetical data from a stability study on this compound, illustrating how to evaluate its stability under various conditions. The percentage of the remaining compound was determined by HPLC analysis at different time points.
Table 1: Effect of pH on the Stability of this compound at 37°C
| Time (hours) | % Remaining (pH 4.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 8 | 98.2 | 99.5 | 94.1 |
| 24 | 91.5 | 98.1 | 75.3 |
| 48 | 82.1 | 95.8 | 51.7 |
Table 2: Effect of Temperature and Light on the Stability of this compound at pH 7.4
| Time (hours) | % Remaining (4°C, Dark) | % Remaining (25°C, Dark) | % Remaining (25°C, Light) | % Remaining (37°C, Dark) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 24 | 99.9 | 99.1 | 96.5 | 98.1 |
| 48 | 99.8 | 98.0 | 92.3 | 95.8 |
| 72 | 99.7 | 96.5 | 88.1 | 93.2 |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol describes a method to quantify the stability of this compound in a given solution over time.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Acids/bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
Buffers (e.g., phosphate buffer saline)
-
HPLC system with a PDA or UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions:
-
Stock Solution: Prepare a 10 mg/mL stock solution of this compound in methanol or DMSO.
-
Test Solutions: Dilute the stock solution to a final concentration of 50 µg/mL in the desired test buffers (e.g., pH 4.0, 7.4, 9.0).
3. Incubation:
-
Dispense aliquots of each test solution into amber HPLC vials.
-
Incubate the vials under the desired conditions (e.g., 4°C, 25°C, 37°C).
-
Designate specific time points for analysis (e.g., 0, 4, 8, 24, 48 hours).
4. HPLC Analysis:
-
At each time point, take one vial from each condition and place it in the HPLC autosampler.
-
HPLC Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start at 60% acetonitrile and ramp to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Triterpenoids often lack strong chromophores, so detection at low wavelengths (e.g., 205-210 nm) is required.[14]
-
Injection Volume: 10 µL.
-
5. Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 time point using the formula:
-
% Remaining = (Area at Time T / Area at Time 0) * 100
-
-
Plot the % Remaining versus time for each condition to determine the degradation rate.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. This compound | 654663-85-1 | EBB66385 | Biosynth [biosynth.com]
- 7. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 8. mdpi.com [mdpi.com]
- 9. US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes - Google Patents [patents.google.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CAS 654663-85-1 | this compound [phytopurify.com]
- 12. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 13. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acantrifoic Acid A Analysis
This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of Acantrifoic acid A.
Troubleshooting Guide
Q1: What is HPLC peak tailing and why is it a concern for the analysis of this compound?
In an ideal HPLC separation, the resulting peaks on a chromatogram should be symmetrical and resemble a Gaussian distribution.[1] Peak tailing is a common chromatographic problem where a peak appears asymmetrical, featuring a trailing edge that extends from the peak maximum.[2] This distortion is problematic as it can decrease the resolution between adjacent peaks, reduce the sensitivity by lowering the peak height, and adversely affect the accuracy and precision of quantification.[1][2][3]
For a complex molecule like this compound, achieving a symmetrical peak is crucial for accurate quantification in research and pharmaceutical development.
Q2: What are the primary causes of peak tailing for an acidic compound like this compound?
This compound is a triterpenoid compound containing dicarboxylic acid functional groups, which classifies it as an acidic analyte.[4][][6] For acidic compounds, peak tailing in reversed-phase HPLC is often attributed to a few key factors:
-
Secondary Interactions: Unwanted polar interactions can occur between the ionized carboxylic acid groups of this compound and active sites on the stationary phase, such as residual silanol groups (Si-OH) on the silica surface.[2][7][8][9] This is a primary cause of peak tailing when more than one retention mechanism is at play.[10][11]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the molecule can exist in both its ionized (more polar) and non-ionized (less polar) forms simultaneously. This leads to a mixed retention behavior, resulting in broadened and tailing peaks.[9][12]
-
Column Overload: Injecting an excessive mass of the sample can saturate the stationary phase, leading to a distorted peak shape that often resembles a right triangle.[2][3][9]
-
Extra-Column Volume (Dead Volume): Excessive volume from lengthy or wide-bore tubing, as well as poorly made connections between the injector, column, and detector, can cause the peak to broaden and tail.[2][7]
-
Column Contamination or Degradation: The accumulation of sample matrix components on the column inlet or the formation of a void in the packing bed can disrupt the sample path and cause peak distortion.[2][7][8][9]
The table below summarizes these common causes and their initial solutions.
| Potential Cause | Description | Primary Solution |
| Secondary Silanol Interactions | Ionized this compound interacts with active silanol groups on the silica packing material.[10] | Adjust mobile phase pH to be at least 2 units below the analyte's pKa. Use a modern, end-capped column.[9][13] |
| Incorrect Mobile Phase pH | The pH is close to the analyte's pKa, causing mixed ionization states.[12] | Buffer the mobile phase to a pH < 3.0 to ensure the analyte is in a single, non-ionized form.[2][10] |
| Column Overload | The mass of injected analyte saturates the column's stationary phase. | Reduce the injection volume or dilute the sample. |
| Extra-Column Effects | Dead volume in tubing or fittings causes band broadening.[2] | Use shorter, narrower internal diameter tubing (e.g., 0.12 mm) and ensure all fittings are secure. |
| Column Degradation | A void has formed at the column inlet or the frit is contaminated.[8] | Flush the column with a strong solvent or replace the column if performance does not improve. |
Systematic Troubleshooting Workflow
To effectively diagnose the root cause of peak tailing, a logical, step-by-step approach is recommended. The following workflow will help you distinguish between system-level problems and method-specific chemical issues.
Caption: A logical workflow for troubleshooting this compound peak tailing.
Detailed Experimental Protocols
Protocol 1: Diagnosing Column Overload
This procedure helps determine if the injected sample mass is saturating the column.
-
Prepare a Diluted Sample: Prepare a 1:10 (v/v) dilution of your this compound standard or sample using the same solvent as the original.
-
Initial Injection: Inject your standard sample volume onto the HPLC system and record the chromatogram. Calculate the tailing factor.
-
Diluted Injection: Inject the same volume of the 1:10 diluted sample. Record the chromatogram and calculate the tailing factor.
-
Analysis: Compare the peak shapes. If the tailing factor of the diluted sample is significantly improved (closer to 1.0), you are experiencing mass overload.
-
Solution: Reduce your standard injection volume or dilute your sample concentration for all subsequent analyses.
Protocol 2: Optimizing Mobile Phase pH to Suppress Analyte Ionization
This is the most critical protocol for acidic compounds like this compound. The goal is to ensure the molecule is in its non-ionized form.
-
Baseline Condition: Record a chromatogram using your current mobile phase. Note the peak shape and retention time.
-
Prepare Acidified Mobile Phase: Prepare a fresh batch of your mobile phase. Add a small amount of an acid modifier to lower the pH. Common choices include:
-
Column Equilibration: Equilibrate the column with the new, low-pH mobile phase for at least 15-20 column volumes. Ensure the baseline is stable before proceeding.
-
Injection and Analysis: Inject the this compound sample.
-
Evaluation: Compare the resulting peak to your baseline chromatogram. A significant improvement in peak symmetry is expected. For acidic compounds, lowering the pH suppresses ionization, which minimizes secondary interactions with the stationary phase and leads to sharper, more symmetrical peaks.[1][13][15]
Caption: Effect of mobile phase pH on this compound interaction with the stationary phase.
Frequently Asked Questions (FAQs)
Q: What is a USP Tailing Factor and what is an acceptable value? A: The USP Tailing Factor (Tf), or asymmetry factor, is a measure of peak symmetry. It is calculated as Tf = W₀.₀₅ / 2A, where W₀.₀₅ is the peak width at 5% of the peak height and A is the distance from the leading edge to the peak maximum at 5% height. An ideal symmetrical peak has a Tf of 1.0. For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable.[10] Values greater than 1.5 often indicate a significant issue that needs to be addressed.
Q: Should I use a guard column? A: Yes, using a guard column is a highly recommended practice, especially when analyzing samples from complex matrices. A guard column is a short, sacrificial column installed before the main analytical column. It protects the analytical column from strongly retained impurities and particulates, thereby extending its lifetime and preserving its performance.[8]
Q: What if all peaks in my chromatogram are tailing? A: If all peaks, not just this compound, are tailing, the issue is likely mechanical or system-wide rather than chemical.[3] You should investigate for extra-column volume (dead volume) by checking all fittings and tubing for proper connection.[3][7] A void at the head of the column or a contaminated system could also be the cause.[2]
Q: When is it time to replace my HPLC column? A: An HPLC column should be replaced when you can no longer achieve the required separation, resolution, or peak shape, even after troubleshooting and cleaning procedures. A persistent increase in backpressure that cannot be resolved by flushing, or a significant loss of theoretical plates, are also strong indicators that the column has reached the end of its life.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. support.waters.com [support.waters.com]
- 4. This compound | C32H48O7 | CID 91886677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 654663-85-1 | this compound [phytopurify.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. benchchem.com [benchchem.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. moravek.com [moravek.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. agilent.com [agilent.com]
- 15. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
Technical Support Center: Optimization of NMR Data Acquisition for Acantrifoic Acid A
Welcome to the technical support center for the optimization of Nuclear Magnetic Resonance (NMR) data acquisition for Acantrifoic acid A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during NMR experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is NMR important for its study?
This compound is a triterpenoid natural product.[1] Its complex polycyclic structure necessitates the use of advanced spectroscopic techniques for complete characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such natural products, providing detailed information about the carbon skeleton and stereochemistry.[2]
Q2: What are the common challenges in acquiring high-quality NMR spectra for this compound?
Researchers may encounter several challenges during NMR data acquisition for this compound and other triterpenoids:
-
Poor Signal-to-Noise (S/N) Ratio: This can be due to low sample concentration or the inherent low sensitivity of certain NMR experiments (e.g., ¹³C NMR).
-
Solvent Signal Suppression: The signal from the deuterated solvent can be orders of magnitude stronger than the analyte signal, potentially obscuring important peaks.
-
Signal Overlap: The complex structure of this compound leads to a crowded ¹H NMR spectrum, where signals from different protons can overlap, making interpretation difficult.[3]
-
Broad Peaks: Peak broadening can result from poor shimming, sample inhomogeneity (poor solubility), or high sample concentration.[3]
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise (S/N) Ratio
Symptoms:
-
Difficulty in distinguishing real signals from baseline noise.
-
Low intensity of expected peaks.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low Sample Concentration | Increase the amount of this compound in the NMR tube. A typical concentration for ¹H NMR is 1-10 mg in 0.5-0.7 mL of solvent. For ¹³C NMR, a higher concentration is often required. |
| Insufficient Number of Scans | Increase the number of scans (NS). The S/N ratio increases with the square root of the number of scans. For ¹H NMR, 16 to 64 scans are often sufficient. For ¹³C NMR, several hundred to thousands of scans may be necessary. |
| Improper Pulse Angle | For quantitative analysis, a 90° pulse angle is used to maximize the signal in a single scan. For routine qualitative spectra where multiple scans are acquired, a smaller flip angle (e.g., 30° or 45°) combined with a shorter relaxation delay can improve S/N in a given amount of time. |
| Inadequate Relaxation Delay (D1) | Ensure the relaxation delay is sufficiently long to allow for full relaxation of the nuclei between pulses. A common starting point is 1-2 seconds for ¹H NMR. For quantitative ¹H NMR, D1 should be at least 5 times the longest T1 relaxation time. |
Issue 2: Ineffective Solvent Suppression
Symptoms:
-
A large, broad solvent peak dominates the spectrum.
-
Distortion of the baseline around the solvent peak.
-
Obscuration of analyte signals near the solvent resonance.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Solvent Suppression Technique | Several solvent suppression pulse programs are available. For routine analysis, presaturation (zgpr) is a common choice. For samples where exchangeable protons (e.g., -OH, -NH) are of interest, gradient-based methods like WET or WATERGATE are preferable as they are less likely to saturate these signals. |
| Poor Shimming | A well-shimmed magnet is crucial for effective solvent suppression. Poor line shape of the solvent peak will make it difficult to suppress effectively. Re-shim the magnet, particularly the Z1 and Z2 shims, to obtain a sharp and symmetrical solvent peak before applying the suppression pulse. |
| Suboptimal Suppression Parameters | Optimize the parameters of the chosen solvent suppression pulse program. For presaturation, this includes the saturation power and duration. For gradient-based methods, the gradient strength and duration may need adjustment. |
Issue 3: Signal Overlap in ¹H NMR Spectrum
Symptoms:
-
Multiple proton signals resonating at very similar chemical shifts, forming complex multiplets.
-
Difficulty in extracting coupling constants and determining multiplicities.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inherent Complexity of the Molecule | The complex, rigid structure of triterpenoids like this compound naturally leads to signal crowding. |
| Choice of NMR Solvent | Changing the deuterated solvent can alter the chemical shifts of protons due to different solvent-solute interactions. For example, switching from CDCl₃ to benzene-d₆ or pyridine-d₅ can induce significant changes in the spectrum and may resolve overlapping signals.[3] |
| Use of 2D NMR Techniques | Two-dimensional NMR experiments are essential for resolving signal overlap and elucidating the structure of complex molecules. Key experiments include: - COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks. - TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system. - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly bonded to carbons. - HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (2-3 bonds), crucial for connecting different spin systems. |
Experimental Protocols
Sample Preparation
-
Weigh 5-10 mg of purified this compound into a clean, dry vial.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, pyridine-d₅).
-
Gently vortex or sonicate the sample to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
Standard ¹H NMR Data Acquisition
The following table provides a starting point for ¹H NMR acquisition parameters. These may need to be optimized for your specific instrument and sample.
| Parameter | Recommended Value | Purpose |
| Pulse Program | zg30 or zgpr (with presaturation) | Standard ¹H acquisition |
| Number of Scans (NS) | 16 - 64 | To achieve adequate S/N |
| Relaxation Delay (D1) | 1.0 - 2.0 s | To allow for spin relaxation |
| Acquisition Time (AQ) | 2.0 - 4.0 s | To ensure good digital resolution |
| Spectral Width (SW) | 12 - 16 ppm | To cover the entire proton chemical shift range |
| Pulse Angle (P1) | 30° - 90° | Excitation of the sample magnetization |
| Temperature (TE) | 298 K | Standard operating temperature |
Standard ¹³C NMR Data Acquisition
Due to the low natural abundance of ¹³C, longer acquisition times are typically required.
| Parameter | Recommended Value | Purpose |
| Pulse Program | zgpg30 | Standard ¹³C acquisition with proton decoupling |
| Number of Scans (NS) | ≥ 1024 | To achieve adequate S/N |
| Relaxation Delay (D1) | 2.0 s | To allow for carbon spin relaxation |
| Acquisition Time (AQ) | 1.0 - 2.0 s | To ensure good digital resolution |
| Spectral Width (SW) | 200 - 240 ppm | To cover the entire carbon chemical shift range |
| Pulse Angle (P1) | 30° | Excitation of the sample magnetization |
| Temperature (TE) | 298 K | Standard operating temperature |
Data Presentation
The following tables present representative ¹H and ¹³C NMR chemical shift ranges for lupane-type triterpenoids, which are structurally related to this compound. These values can serve as a guide for spectral interpretation.
Table 1: Representative ¹H NMR Chemical Shifts for Lupane-Type Triterpenoids (in pyridine-d₅) [4]
| Proton | Chemical Shift Range (ppm) |
| H₃-23 | 1.3 - 1.5 |
| H₃-24 | 1.3 - 1.4 |
| H₃-25 | 1.4 - 1.5 |
| H₃-26 | 1.0 - 1.2 |
| H₃-27 | 1.0 - 1.1 |
| H₃-29 | 1.7 - 1.8 |
| H-30a | 4.6 - 4.7 |
| H-30b | 4.8 - 4.9 |
Table 2: Representative ¹³C NMR Chemical Shifts for Lupane-Type Triterpenoids (in pyridine-d₅) [4]
| Carbon | Chemical Shift Range (ppm) |
| C-3 | ~78 (if hydroxylated) |
| C-20 | 150 - 151 |
| C-23 | 29 - 30 |
| C-24 | 27 - 28 |
| C-25 | 14 - 15 |
| C-26 | 17 - 18 |
| C-27 | 14 - 15 |
| C-28 | ~178 (if carboxyl) |
| C-29 | 19 - 20 |
| C-30 | 109 - 110 |
Visualizations
Experimental Workflow for Structure Elucidation
The following diagram illustrates a typical workflow for the structure elucidation of a novel natural product like this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structure elucidation of natural products.
Troubleshooting Logic for Poor S/N
This diagram outlines a logical approach to troubleshooting poor signal-to-noise in an NMR experiment.
Caption: Troubleshooting flowchart for low signal-to-noise in NMR.
References
Technical Support Center: Acantrifoic Acid A & Assay Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential interference of Acantrifoic acid A and other novel compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
This compound is a triterpenoid natural product.[1] It has been isolated from the herbs of Acanthopanax trifoliatus.[1][]
Q2: My primary screen shows this compound as a potent hit. How can I be sure this is a genuine result and not due to assay interference?
It is crucial to conduct secondary and orthogonal assays to validate initial hits and rule out non-specific activity.[3] A genuine hit will consistently show activity across different assay formats that are not based on the same detection technology. Many compounds, especially from natural product libraries, can be "promiscuous inhibitors" that show activity in multiple, unrelated assays through non-specific mechanisms.[4][5][6]
Q3: What are the common mechanisms by which a compound like this compound might interfere with my biological assay?
Assay interference can occur through several mechanisms[3][7]:
-
Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition.[3][5][6]
-
Fluorescence Interference: The compound may be intrinsically fluorescent (autofluorescence) at the excitation and emission wavelengths of your assay, or it may quench the fluorescence of your reporter molecule.[8][9][10]
-
Chemical Reactivity: The compound may contain reactive functional groups that can covalently modify proteins or other assay components.[7]
-
Luciferase Inhibition: In reporter gene assays, the compound may directly inhibit the luciferase enzyme, leading to a false interpretation of the biological activity.[8]
Q4: I observed that the inhibitory effect of this compound is significantly reduced when I add a non-ionic detergent to my assay. What does this suggest?
A significant decrease in a compound's apparent activity upon the addition of a non-ionic detergent (e.g., 0.01% Triton X-100) is a strong indication of inhibition by aggregation.[3][11] The detergent helps to disrupt the formation of these aggregates, thereby restoring the normal function of the enzyme or protein in the assay.[11]
Troubleshooting Guides
Issue 1: High Rate of Hits in a Fluorescence-Based Primary Screen
If your high-throughput screening (HTS) campaign using a fluorescence-based assay yields an unexpectedly high number of active compounds, including this compound, it is prudent to suspect assay interference.[8]
Troubleshooting Workflow:
Issue 2: Potent Activity of this compound Not Reproduced in Orthogonal Assays
If this compound shows strong, dose-dependent activity in your primary assay but this activity is not observed in a different, mechanistically unrelated assay, non-specific interference is a likely cause.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting non-reproducible hits.
Experimental Protocols
Protocol 1: Detergent Interference Assay to Detect Aggregation
Objective: To determine if the inhibitory activity of a compound is due to the formation of aggregates.
Methodology:
-
Prepare two sets of assay reactions.
-
In the first set, follow your standard assay protocol.
-
In the second set, add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer before adding this compound.
-
Incubate both sets of reactions and measure the activity.
Data Analysis:
-
Compare the dose-response curves of this compound with and without detergent.
-
A significant rightward shift in the IC₅₀ value in the presence of detergent indicates aggregation-based inhibition.
| Compound | IC₅₀ without Detergent (µM) | IC₅₀ with 0.01% Triton X-100 (µM) | Interpretation |
| This compound (Hypothetical) | 5 | >100 | Likely Aggregator |
| Control Inhibitor | 2 | 2.5 | Non-Aggregator |
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To directly visualize the formation of compound aggregates in solution.
Methodology:
-
Prepare solutions of this compound in your assay buffer at concentrations around its apparent IC₅₀.
-
Also prepare a buffer-only control.
-
Perform DLS measurements to determine the size distribution of particles in each solution.
Data Analysis:
-
Analyze the size distribution plots.
-
The presence of particles in the range of 30-400 nm or larger, which are absent in the buffer-only control, provides strong evidence of compound aggregation. [12]A well-behaved, soluble small molecule should not show significant particle formation. [12]
Sample Concentration (µM) Mean Particle Diameter (nm) Interpretation Buffer Control N/A <5 No Aggregates This compound (Hypothetical) 1 <5 No Aggregates This compound (Hypothetical) 10 150 Aggregates Present | this compound (Hypothetical) | 50 | 350 | Significant Aggregation |
Protocol 3: Luciferase Counter-Screen
Objective: To determine if this compound directly inhibits the luciferase enzyme in a reporter assay.
Methodology:
-
Set up a biochemical assay using purified luciferase enzyme.
-
Add this compound at a range of concentrations to the luciferase reaction.
-
Include a known luciferase inhibitor as a positive control and DMSO as a negative control.
-
Measure the luminescence signal.
Data Analysis:
-
Calculate the IC₅₀ of this compound for luciferase inhibition.
-
A potent IC₅₀ in this assay suggests that the compound is a luciferase inhibitor and is likely a false positive from your primary screen. [8]
Compound Luciferase Inhibition IC₅₀ (µM) Interpretation This compound (Hypothetical) 8 Potential Luciferase Inhibitor Known Luciferase Inhibitor 1 Positive Control | Non-Inhibitory Compound | >100 | Negative Control |
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Promiscuous_Inhibitors_1 [macro.lsu.edu]
How to prevent degradation of Acantrifoic acid A during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Acantrifoic acid A to prevent its degradation. The following information is based on the chemical structure of this compound and the known stability of similar triterpenoid compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on its chemical structure, which includes ester and carboxylic acid functional groups, this compound is susceptible to degradation through several pathways:
-
Hydrolysis: The acetyloxy group can be hydrolyzed, especially under acidic or basic conditions, to yield a hydroxyl group.
-
Oxidation: The double bond within the triterpenoid skeleton can be a target for oxidation.
-
pH-related instability: Pentacyclic triterpenes can be unstable in alkaline conditions. For instance, a study on a standardized Centella asiatica extract rich in pentacyclic triterpenes showed instability in an aqueous alcoholic solution at pH 8.2.[1]
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions.
-
Light: Exposure to light, particularly UV light, can promote oxidative degradation.
Q2: What are the recommended storage conditions for solid this compound?
A2: To ensure the long-term stability of solid this compound, we recommend the following storage conditions. These are based on general best practices for storing sensitive chemical compounds and findings from studies on similar triterpenoids.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Low temperatures slow down the rate of chemical degradation. |
| Light | Protect from light (Store in an amber vial or in the dark) | To prevent photo-degradation, particularly oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To minimize the risk of oxidation. |
| Container | Tightly sealed, non-reactive container (e.g., glass vial) | To prevent moisture absorption and reaction with the container material. |
Q3: How should I store this compound in solution?
A3: Storing this compound in solution is generally not recommended for long periods. If short-term storage is necessary, consider the following:
-
Solvent: Use a dry, aprotic solvent.
-
pH: Ensure the solution is neutral or slightly acidic. Avoid alkaline conditions.
-
Temperature: Store at -20°C or -80°C.
-
Degassing: Degas the solvent before use to remove dissolved oxygen.
Troubleshooting Guide
Issue: I am seeing a new, more polar spot on my TLC plate after storing my this compound sample.
-
Potential Cause: This is likely due to the hydrolysis of the acetyloxy group to a more polar hydroxyl group.
-
Troubleshooting Steps:
-
Confirm Hydrolysis: Analyze your sample by LC-MS to check for a product with a molecular weight corresponding to the loss of an acetyl group (M-42).
-
Review Storage Conditions: Ensure the sample was stored in a tightly sealed container to prevent moisture exposure. If stored in solution, verify the solvent was dry and the pH was not basic.
-
Future Prevention: For solid samples, store in a desiccator. For solutions, prepare them fresh whenever possible.
-
Issue: My quantitative analysis (e.g., HPLC) shows a decrease in the concentration of this compound over time.
-
Potential Cause: This indicates degradation of the compound. The cause could be hydrolysis, oxidation, or other reactions.
-
Troubleshooting Steps:
-
Analyze for Degradants: Use a stability-indicating method (like a gradient HPLC method) to look for new peaks that may correspond to degradation products.
-
Evaluate Environmental Factors:
-
Temperature: Was the sample exposed to high temperatures?
-
Light: Was the sample protected from light?
-
Oxygen: Was the sample stored under an inert atmosphere?
-
-
Implement Recommended Storage: Transfer the compound to a new vial, purge with an inert gas, seal tightly, and store at the recommended low temperature in the dark.
-
Experimental Protocols
Protocol: Assessment of this compound Stability
This protocol outlines a forced degradation study to identify the conditions under which this compound is unstable.
1. Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Formic acid (or other suitable acid for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
3. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of stock solution to direct sunlight or a photostability chamber for 24 hours.
-
Control: Keep 1 mL of stock solution at 4°C in the dark.
4. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze all samples by a validated stability-indicating HPLC method. A C18 column with a gradient elution of water and acetonitrile with 0.1% formic acid is a good starting point.
-
Monitor for the appearance of new peaks and the decrease in the peak area of this compound.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for this compound degradation.
References
Acantrifoic acid A dose-response curve optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Acantrifoic acid A dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a dose-response experiment?
A1: For a novel compound like this compound, a broad concentration range is recommended for initial screening. A common starting point is a serial dilution from 100 µM down to 1 nM. This wide range helps in identifying the potency of the compound and establishing the full sigmoidal dose-response curve. Subsequent experiments can then focus on a narrower range around the estimated EC50/IC50 value for greater precision.
Q2: How should I prepare this compound for cell-based assays?
A2: Acantrifo-ic acid A is a triterpenoid.[1] It is recommended to dissolve this compound in a suitable organic solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed a level that affects cell viability (typically ≤ 0.5%).
Q3: What are the key parameters to derive from a dose-response curve?
A3: The primary parameters obtained from a dose-response curve are the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), the Hill slope, and the maximum and minimum response plateaus.[2] The EC50/IC50 represents the concentration of this compound required to elicit a 50% response. The Hill slope provides information about the steepness of the curve and can suggest the nature of the binding interaction.[2]
Q4: How can I normalize my dose-response data?
A4: Normalizing data allows for the comparison of results across different experiments.[2] To normalize, the response from the vehicle control (e.g., DMSO) is typically set as 100% (for inhibition assays) or 0% (for activation assays), and the response from a positive control or a saturating dose of the compound is set as 0% or 100%, respectively. All other data points are then expressed as a percentage of this range.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors during compound addition, or edge effects in the microplate.[3][4] | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider using a multi-channel pipette for consistency. To mitigate edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or media.[4] |
| Incomplete or flat dose-response curve | The concentration range of this compound is too high or too low. The compound may have low potency or may not be active in the chosen assay. | Test a wider concentration range (e.g., from pM to mM). If the curve remains flat, verify the compound's activity with an orthogonal assay or consider that it may not be active under the tested conditions. |
| Poor curve fit (low R-squared value) | Outliers in the data, insufficient data points, or an inappropriate non-linear regression model. | Carefully examine the data for outliers and investigate their cause.[2] Increase the number of concentrations tested, especially around the steep portion of the curve. Ensure you are using a suitable model, such as a four-parameter logistic (4PL) equation, for sigmoidal dose-response curves.[2][5] |
| Unexpected cell death at high concentrations | Off-target toxicity of this compound or solvent toxicity. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to assess cytotoxicity. Ensure the final solvent concentration is non-toxic to the cells. |
| Assay signal is too low or too high | Suboptimal assay incubation time, incorrect reagent concentrations, or inappropriate cell density. | Optimize the incubation time for the assay. Titrate key reagents to find the optimal concentrations. Determine the optimal cell seeding density to ensure the signal is within the linear range of the detection instrument.[6] |
Experimental Protocols
General Protocol for a Cell-Based Dose-Response Assay
-
Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Start with a high concentration and perform 1:3 or 1:10 dilutions to cover a wide concentration range. Include a vehicle control (e.g., medium with the same final DMSO concentration as the highest compound concentration) and a positive control if available.
-
Cell Treatment: Remove the old medium from the cells and add the prepared dilutions of this compound.
-
Incubation: Incubate the plate for a predetermined duration based on the specific assay and the expected mechanism of action.
-
Assay Readout: Perform the assay according to the manufacturer's instructions. This could involve measuring changes in fluorescence, luminescence, or absorbance using a microplate reader.
-
Data Analysis: Plot the response (e.g., percentage of inhibition) against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50/IC50, Hill slope, and other relevant parameters.[2]
Hypothetical Data Presentation
Table 1: Dose-Response of this compound on Target X Inhibition
| Concentration (µM) | % Inhibition (Mean) | % Inhibition (SD) |
| 100 | 98.5 | 2.1 |
| 33.3 | 95.2 | 3.5 |
| 11.1 | 85.1 | 4.2 |
| 3.7 | 55.3 | 5.1 |
| 1.2 | 20.7 | 3.8 |
| 0.4 | 5.6 | 2.5 |
| 0.1 | 1.2 | 1.1 |
| 0.0 | 0.0 | 1.5 |
Table 2: Summary of Dose-Response Parameters for this compound
| Parameter | Value | 95% Confidence Interval |
| IC50 (µM) | 4.1 | 3.5 - 4.8 |
| Hill Slope | 1.2 | 0.9 - 1.5 |
| R-squared | 0.99 | N/A |
Visualizations
Caption: Experimental workflow for a dose-response curve assay.
Caption: Hypothetical signaling pathway modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 3. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. focus.gbo.com [focus.gbo.com]
- 5. graphpad.com [graphpad.com]
- 6. selectscience.net [selectscience.net]
Minimizing off-target effects of Acantrifoic acid A in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Acantrifoic acid A in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a triterpenoid natural product isolated from Acanthopanax trifoliatus.[1][2] Its full biological activity and mechanism of action are still under investigation.
Q2: I am observing high cytotoxicity at concentrations where I don't expect to see an effect. What could be the cause?
High cytotoxicity can stem from several factors, including off-target effects, issues with the compound itself, or cell culture artifacts. Consider the following:
-
Compound Concentration: High concentrations of any small molecule can lead to non-specific effects and cytotoxicity.[3] It is crucial to perform a dose-response curve to determine the optimal concentration range.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.1%).
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. What is non-toxic in one cell line may be cytotoxic in another.
-
Contamination: Bacterial, fungal, or mycoplasma contamination can cause unexpected cell death.[4]
Q3: My results with this compound are inconsistent. What are the common reasons for this?
Inconsistent results are a common challenge in cell culture experiments. Here are some potential sources of variability:
-
Compound Stability: Ensure your stock solution of this compound is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Density: The initial seeding density of your cells can influence their response to treatment. Standardize your cell seeding protocol.
-
Assay Variability: Ensure your experimental assays are well-validated and that you are using consistent reagent lots.
Q4: How can I determine if the observed phenotype is an on-target or off-target effect of this compound?
Distinguishing between on-target and off-target effects is a critical step in compound validation.[3] Here are some strategies:
-
Dose-Response Correlation: The potency of this compound in eliciting the cellular phenotype should correlate with its potency for engaging its intended target.[3]
-
Use of a Structurally Unrelated Inhibitor: If another compound with a different chemical structure that targets the same protein or pathway produces the same phenotype, it strengthens the evidence for an on-target effect.[3]
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if this compound is binding to its intended target protein within the cell.[3]
-
Off-Target Profiling: Methods like Kinobeads assays can help identify unintended kinase targets of your compound.[3]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity
You are observing significant cell death at concentrations of this compound that are reported to be effective for your target of interest.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Quantitative Data Summary: Dose-Response Analysis
Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) with a wide range of this compound concentrations.
| Concentration of this compound | % Cell Viability (Mean ± SD) |
| Vehicle Control (0 µM) | 100 ± 5.2 |
| 0.1 µM | 98.1 ± 4.8 |
| 1 µM | 95.3 ± 5.5 |
| 5 µM | 80.7 ± 6.1 |
| 10 µM | 52.4 ± 7.3 |
| 25 µM | 21.9 ± 4.9 |
| 50 µM | 5.6 ± 2.1 |
From this example data, you can determine the IC50 (concentration that inhibits 50% of cell viability) and select non-toxic concentrations for further experiments.
Issue 2: Lack of Expected Biological Effect
You are not observing the anticipated biological effect of this compound on your signaling pathway of interest.
Troubleshooting Workflow:
References
Acantrifoic acid A experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acantrifoic acid A. The information is designed to address potential issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a triterpenoid compound isolated from the plant Acanthopanax trifoliatus. While specific studies on this compound are limited, extracts from this plant, rich in terpenoids, have demonstrated potential anticancer and anti-inflammatory properties. The anticancer effects of Acanthopanax trifoliatus extracts have been associated with the inhibition of the NF-κB signaling pathway and reduced phosphorylation of Erk1/2 and Akt.[1] The plant's extracts have also shown anti-inflammatory and anti-hyperalgesic activities in preclinical models.[2]
Q2: I am observing high variability in my cytotoxicity assays with this compound. What are the possible causes?
A2: High variability in cytotoxicity assays can stem from several factors:
-
Compound Solubility: this compound, being a triterpenoid, may have poor aqueous solubility. Ensure complete solubilization in a suitable solvent (e.g., DMSO) before preparing your final dilutions in cell culture media. Precipitation of the compound can lead to inconsistent concentrations.
-
Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment. Over-confluent or unhealthy cells can respond differently to treatment.
-
Assay Incubation Time: The duration of compound exposure can significantly impact results. Optimize the incubation time for your specific cell line and experimental goals.
-
Reagent Quality: Use high-quality, fresh reagents for your cytotoxicity assay (e.g., MTT, XTT).
Q3: My western blot results for NF-κB, Erk, or Akt phosphorylation are not reproducible after treatment with this compound. What should I check?
A3: Reproducibility issues in western blotting can be complex. Consider the following:
-
Treatment Time Course: The phosphorylation status of signaling proteins is often transient. Perform a time-course experiment to identify the optimal time point for observing changes after this compound treatment.
-
Lysate Preparation: Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins. Ensure consistent protein extraction across all samples.
-
Antibody Quality: The specificity and sensitivity of your primary antibodies are crucial. Validate your antibodies and use them at the recommended dilution.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
| Potential Cause | Troubleshooting Step |
| Poor Compound Solubility | Visually inspect your stock solution and final dilutions for any precipitate. If solubility is an issue, consider using a different solvent or a solubilizing agent. |
| Cell Line Variability | Ensure you are using cells from a consistent passage number. Perform regular cell line authentication to rule out contamination or genetic drift. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use filtered pipette tips to avoid cross-contamination. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of your plates for experimental samples. Fill the outer wells with sterile media or PBS. |
Issue 2: No Observable Effect on Target Signaling Pathways
| Potential Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and target. |
| Incorrect Time Point | Conduct a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to capture the peak activation or inhibition of your signaling pathway. |
| Low Target Protein Expression | Confirm that your cell line expresses the target proteins (NF-κB, Erk, Akt) at a detectable level. You may need to use a positive control (e.g., a known activator of the pathway) to validate your experimental setup. |
| Cellular Context | The activity of this compound may be cell-type specific. Consider testing its effects on different cell lines to identify a responsive model. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| SF-268 | Glioblastoma | 15.2 |
| MCF-7 | Breast Cancer | 25.8 |
| HepG2 | Liver Cancer | 18.5 |
| NCI-H460 | Lung Cancer | 32.1 |
| Data is hypothetical and for illustrative purposes only. |
Table 2: Expected Changes in Protein Expression after this compound Treatment
| Target Protein | Expected Change |
| p-NF-κB (p65) | Decrease |
| p-Erk1/2 | Decrease |
| p-Akt | Decrease |
| Based on the reported activity of Acanthopanax trifoliatus extracts.[1] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture media to achieve the desired final concentrations.
-
Treatment: Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at the desired concentration for the optimized time period.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., p-NF-κB, NF-κB, p-Erk, Erk, p-Akt, Akt, and a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Acantrifoic Acid A and Oleanolic Acid: A Guide for Researchers
In the landscape of natural product research, triterpenoids stand out for their vast structural diversity and significant therapeutic potential. This guide provides a comparative analysis of two such compounds: Acantrifoic acid A and the well-studied oleanolic acid. The objective is to offer a clear, data-driven comparison for researchers, scientists, and drug development professionals, highlighting both the current state of knowledge and existing research gaps. While oleanolic acid has been extensively investigated, data on this compound remains limited, presenting an opportunity for further scientific exploration.
Physicochemical Properties
A fundamental aspect of drug discovery is the characterization of a compound's physicochemical properties, which influence its pharmacokinetic and pharmacodynamic behavior. Below is a summary of the available data for this compound and oleanolic acid.
| Property | This compound | Oleanolic Acid |
| Molecular Formula | C₃₂H₄₈O₇[1][2] | C₃₀H₄₈O₃[3][4] |
| Molecular Weight | 544.7 g/mol [1] | 456.7 g/mol [3][5] |
| Appearance | Powder[] | White crystalline powder[7] |
| Melting Point | Not available | >300 °C[4][8] |
| Boiling Point | Not available | 553-554 °C (estimated)[7] |
| Solubility | Not available | Insoluble in water; soluble in methanol, ethanol, ether, acetone, and chloroform[4][8] |
| logP (o/w) | 6.2 (Computed)[1] | 7.5 (Computed)[3] |
| CAS Number | 654663-85-1[1][2][][9] | 508-02-1[4] |
Comparative Biological Activities
Oleanolic acid has been the subject of numerous studies, revealing a broad spectrum of biological activities. In contrast, specific experimental data on the bioactivity of isolated this compound is not currently available in the public domain. The biological activities listed for this compound are inferred from studies on extracts of its source plant, Acanthopanax trifoliatus.
Oleanolic Acid: A Multi-Target Agent
Oleanolic acid has demonstrated significant potential in various therapeutic areas. The following table summarizes some of its key biological activities with supporting quantitative data from in vitro studies.
| Biological Activity | Cell Line/Model | Key Findings (e.g., IC₅₀) | Reference |
| Anti-inflammatory | RAW 264.7 macrophages | Inhibition of NO production | [10] |
| Inhibition of secretory phospholipase A2 | [11] | ||
| Anticancer | MCF-7 (Breast Cancer) | IC₅₀: 70.3 µM | [12] |
| MCF-7 (Breast Cancer) | IC₅₀: 13.09 µg/mL | [13][14] | |
| MDA-MB-231 (Breast Cancer) | IC₅₀: 160.22 µg/mL | [13] | |
| DU145 (Prostate Cancer) | Apoptosis induction | [15] | |
| U87 (Glioblastoma) | Apoptosis induction | [15] | |
| Hepatoprotective | Animal models | Protection against chemically induced liver injury | [7] |
This compound: An Unexplored Potential
This compound is isolated from Acanthopanax trifoliatus, a plant used in traditional medicine. While direct evidence for the bioactivity of this compound is lacking, extracts from this plant have shown promising pharmacological effects.
| Biological Activity (of Acanthopanax trifoliatus extracts) | Key Findings |
| Anti-inflammatory | Dichloromethane extract from stems suppressed NO production and inhibited iNOS and COX-2 protein expression in LPS-induced RAW264.7 cells. |
| Antioxidant | Leaf extracts demonstrated free radical scavenging activity. |
| Anticancer | Extracts have shown anti-cancer effects in biological studies. |
| Neuroprotective | Biological studies have reported neuroprotective effects of plant extracts. |
Note: The activities listed above are for the plant extract and have not been specifically attributed to this compound. Further research is required to determine the individual contribution of this compound to the observed effects.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and extension of scientific findings. Below are representative protocols for key experiments cited in the study of oleanolic acid.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 2 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., oleanolic acid) for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells and incubating for 24 hours.
-
NO Measurement: The concentration of nitric oxide in the culture supernatant is determined using the Griess reagent. The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Anticancer Activity: MTT Assay for Cell Viability in MCF-7 Cells
-
Cell Culture: MCF-7 human breast cancer cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 6.2 x 10³ cells per well and incubated for 24 hours.[12]
-
Treatment: The cells are treated with different concentrations of the test compound (e.g., oleanolic acid) for 48 or 72 hours.[12]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the biological activities of a compound is paramount for its development as a therapeutic agent. Oleanolic acid has been shown to modulate several key signaling pathways involved in inflammation and cancer.
Oleanolic Acid Signaling Pathways
Oleanolic acid exerts its anti-inflammatory and anticancer effects by targeting multiple signaling cascades. Two of the most well-documented pathways are the NF-κB and PI3K/Akt pathways.
-
NF-κB Signaling Pathway: Oleanolic acid has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and genes involved in cell survival and proliferation.[16][17][18][19] This inhibition can occur through various mechanisms, including the suppression of IκBα phosphorylation and degradation.
-
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a crucial regulator of cell growth, proliferation, and survival. Oleanolic acid has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis and autophagy in cancer cells.[20][21][22][23][24]
General Experimental Workflow for Bioactivity Screening
For novel compounds like this compound, a systematic approach to evaluating their biological potential is necessary. The following diagram illustrates a general workflow for the bioactivity screening of natural products.
References
- 1. This compound | C32H48O7 | CID 91886677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 654663-85-1 | this compound [phytopurify.com]
- 3. Oleanolic Acid | C30H48O3 | CID 10494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Oleanolic acid | 508-02-1 [chemicalbook.com]
- 5. Oleanolic Acid: Extraction, Characterization and Biological Activity [mdpi.com]
- 7. oleanolic acid, 508-02-1 [thegoodscentscompany.com]
- 8. Oleanolic acid CAS#: 508-02-1 [m.chemicalbook.com]
- 9. This compound | 654663-85-1 [amp.chemicalbook.com]
- 10. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced Anti-cancer Potency Using a Combination of Oleanolic Acid and Maslinic Acid to Control Treatment Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation of oleanolic acid from <i>Lavandula stoechas</i> and its potent anticancer properties against MCF-7 cancer cells via induced apoptosis - Journal of King Saud University - Science [jksus.org]
- 14. researchgate.net [researchgate.net]
- 15. Oleanolic acid induces p53-dependent apoptosis via the ERK/JNK/AKT pathway in cancer cell lines in prostatic cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oleanolic Acid Decreases IL-1β-Induced Activation of Fibroblast-Like Synoviocytes via the SIRT3-NF-κB Axis in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Oleanolic Acid Slows Down Aging Through IGF-1 Affecting the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. snu.elsevierpure.com [snu.elsevierpure.com]
- 24. Oleanolic acid suppresses the proliferation of human bladder cancer by Akt/mTOR/S6K and ERK1/2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Acantrifoic Acid A Quantification Methods
For researchers, scientists, and drug development professionals engaged in the study of novel therapeutic agents, the accurate and precise quantification of bioactive compounds is a cornerstone of reliable research. Acantrifoic acid A, a triterpenoid with potential pharmacological activities, necessitates robust analytical methods for its quantification in various matrices. This guide provides an objective comparison of common analytical techniques applicable to the quantification of this compound, supported by experimental data from studies on analogous triterpenoid compounds. The cross-validation of these methods ensures consistency and reliability of results across different analytical platforms.
Comparison of Quantification Methods
The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are two widely employed techniques for the analysis of triterpenoids.
Data Presentation
The following table summarizes the performance characteristics of HPLC-DAD and UPLC-MS for the quantification of triterpenoids, based on data from validation studies. These parameters are crucial for cross-validation as they provide a benchmark for comparing method performance.
| Validation Parameter | HPLC-DAD | UPLC-MS/MS |
| Linearity (r²) | 0.9980 - 0.9999 | > 0.99 |
| Accuracy (Recovery) | 95% - 105% | 98.11% - 103.8%[1] |
| Precision (RSD) | ||
| - Intra-day | < 2% | 1.18% - 3.79%[1] |
| - Inter-day | < 3% | 1.53% - 3.96%[1] |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | As low as 0.01 ng/mL[2] |
| Limit of Quantification (LOQ) | ~ 0.5 µg/mL | ~ 0.1 ng/mL |
| Robustness | High | Moderate |
| Cost | Lower | Higher |
| Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are outlines of typical experimental protocols for the quantification of triterpenoids using HPLC-DAD and UPLC-MS.
Sample Preparation
A generic solid-liquid extraction method suitable for obtaining this compound from a plant matrix would involve:
-
Drying and Pulverization : The plant material is dried to a constant weight and then ground into a fine powder.
-
Extraction : The powdered material is extracted with a suitable organic solvent, such as methanol or ethanol, often facilitated by ultrasonication or Soxhlet extraction.
-
Filtration and Concentration : The extract is filtered to remove solid debris and then concentrated under reduced pressure to yield a crude extract.
-
Purification (Optional) : Depending on the complexity of the matrix, a purification step using techniques like solid-phase extraction (SPE) may be employed to remove interfering substances.
HPLC-DAD Method
-
Chromatographic System : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
-
Column : A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase : A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate : A typical flow rate is 1.0 mL/min.
-
Detection : The DAD is set to monitor at a wavelength where the analyte exhibits maximum absorbance. For triterpenoids, this is often in the range of 200-210 nm.
-
Quantification : A calibration curve is constructed by plotting the peak area against the concentration of a certified reference standard of this compound.
UPLC-MS Method
-
Chromatographic System : An ultra-performance liquid chromatography system coupled to a triple quadrupole or time-of-flight mass spectrometer with an electrospray ionization (ESI) source.
-
Column : A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is used for higher resolution and faster analysis times.
-
Mobile Phase : Similar to HPLC, a gradient of aqueous and organic solvents is used, but with UPLC-grade solvents.
-
Flow Rate : A lower flow rate, typically 0.2-0.4 mL/min, is used.
-
Mass Spectrometry : The mass spectrometer is operated in either positive or negative ionization mode, depending on the analyte's properties. For quantification, Multiple Reaction Monitoring (MRM) is often used for its high selectivity and sensitivity.
-
Quantification : An external calibration curve is prepared using a reference standard. The peak area ratio of the analyte to an internal standard (if used) is plotted against concentration.
Visualizations
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods for this compound quantification.
Caption: Workflow for cross-validating two analytical methods.
Potential Signaling Pathway Involvement
While the specific signaling pathways modulated by this compound require further investigation, many triterpenoids are known to interact with inflammatory and cell survival pathways. The diagram below represents a hypothetical signaling pathway that could be influenced by this compound, based on the known activities of similar compounds.
Caption: A potential signaling pathway influenced by this compound.
References
- 1. Qualitative and Quantitative Analysis of Major Triterpenoids in Alismatis Rhizoma by High Performance Liquid Chromatography/Diode-Array Detector/Quadrupole-Time-of-Flight Mass Spectrometry and Ultra-Performance Liquid Chromatography/Triple Quadrupole Mass Spectrometry | MDPI [mdpi.com]
- 2. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Acantrifoic Acid A and Its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Acantrifoic acid A, a naturally occurring pentacyclic triterpenoid, and a series of rationally designed synthetic analogs. The focus is on two key areas of bioactivity: cytotoxicity against cancer cell lines and anti-inflammatory effects via modulation of the NF-κB signaling pathway. Due to the limited availability of public data on synthetic analogs of this compound, this guide presents a hypothetical comparative study based on established structure-activity relationships of similar pentacyclic triterpenoids.[1][2] The experimental data herein is illustrative to guide future research and drug discovery efforts.
Introduction to this compound
This compound is a natural product isolated from Acanthopanax trifoliatus.[3] Like other pentacyclic triterpenoids, it is recognized for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities.[2][4] The complex structure of this compound features several functional groups, including carboxylic acid, hydroxyl, and acetyl moieties, which are amenable to synthetic modification to potentially enhance its biological profile.[3][]
Hypothetical Synthetic Analogs
Based on structure-activity relationship studies of related pentacyclic triterpenoids, which suggest that modifications to the carboxylic acid and hydroxyl groups can significantly impact bioactivity, three hypothetical synthetic analogs have been designed for this comparative study.[1][6][7]
-
Analog 1 (Methyl Ester Derivative): The carboxylic acid groups at C-23 and C-28 are esterified to methyl esters. This modification increases lipophilicity, which may affect cell membrane permeability.
-
Analog 2 (De-acetylated Derivative): The acetyl group at C-3 is removed to expose a hydroxyl group. The presence and position of hydroxyl groups are known to influence the anti-inflammatory activity of pentacyclic triterpenoids.[1]
-
Analog 3 (Oxidized A-Ring Derivative): The hydroxyl group at C-3 is oxidized to a ketone. The introduction of a carbonyl group in the A-ring has been shown to modulate the cytotoxicity of other triterpenoids.[2]
Comparative Bioactivity Data (Hypothetical)
The following tables summarize the hypothetical quantitative data from comparative bioactivity assays of this compound and its synthetic analogs.
Cytotoxicity (MTT Assay)
The cytotoxicity of the compounds was evaluated against two human cancer cell lines, HeLa (cervical cancer) and A549 (lung cancer), using the MTT assay. The IC50 values (concentration required to inhibit 50% of cell growth) are presented in Table 1.
| Compound | HeLa IC50 (µM) | A549 IC50 (µM) |
| This compound | 25.5 | 32.8 |
| Analog 1 | 15.2 | 20.1 |
| Analog 2 | 35.8 | 45.2 |
| Analog 3 | 10.5 | 14.7 |
Table 1: Hypothetical IC50 values for cytotoxicity of this compound and its synthetic analogs.
Anti-inflammatory Activity (NF-κB Inhibition)
The anti-inflammatory activity was assessed by measuring the inhibition of NF-κB p65 phosphorylation in LPS-stimulated RAW 264.7 macrophages via Western blot analysis. The percentage inhibition at a concentration of 10 µM is presented in Table 2.
| Compound (10 µM) | Inhibition of p-p65 (%) |
| This compound | 65 |
| Analog 1 | 50 |
| Analog 2 | 78 |
| Analog 3 | 60 |
Table 2: Hypothetical percentage inhibition of NF-κB p65 phosphorylation by this compound and its synthetic analogs.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MTT Cytotoxicity Assay
-
Cell Seeding: HeLa and A549 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: The cells were treated with various concentrations of this compound and its synthetic analogs (0.1 to 100 µM) for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
NF-κB Inhibition Assay (Western Blot)
-
Cell Culture and Treatment: RAW 264.7 macrophages were pre-treated with 10 µM of this compound or its synthetic analogs for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 30 minutes.
-
Protein Extraction: The cells were lysed, and total protein was extracted. Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phospho-NF-κB p65 and total NF-κB p65 overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The band intensities were quantified using densitometry software, and the ratio of phospho-p65 to total p65 was calculated.
Visualizations
Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Immunomodulatory effects and structure-activity relationship of botanical pentacyclic triterpenes: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C32H48O7 | CID 91886677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationships of Pentacyclic Triterpenoids as Inhibitors of Cyclooxygenase and Lipoxygenase Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Construction, structural modification, and bioactivity evaluation of pentacyclic triterpenoid privileged scaffolds in active natural products - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07602H [pubs.rsc.org]
In Vivo Efficacy of Acantrifoic Acid A: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the available in vivo validation data for Acantrifoic acid A and its alternatives. Due to a notable scarcity of published in vivo studies on this compound, this guide will leverage data from a closely related and similarly named compound, Acanthoic acid, to provide a comparative framework. It is crucial to note that while these compounds share a similar nomenclature, they are distinct molecules, and any data presented for Acanthoic acid should be considered as a surrogate for comparative purposes only.
Introduction to this compound
Comparative Efficacy Data: A Look at Acanthoic Acid
In the absence of direct in vivo data for this compound, we present findings from a study on Acanthoic acid, a diterpene isolated from Acanthopanax koreanum. This study investigated its effects on male infertility in a Drosophila melanogaster model.
Table 1: In Vivo Efficacy of Acanthoic Acid in a Drosophila melanogaster Model of Male Infertility
| Compound | Concentration | Animal Model | Endpoint Measured | Result |
| Acanthoic acid | 1 µM | Drosophila melanogaster (male) | Egg-hatching rate under heat stress (28°C) | 31.78% increase compared to control |
| Acanthoic acid | 10 µM | Drosophila melanogaster (male) | Egg-hatching rate under heat stress (28°C) | 39.33% increase compared to control |
It is imperative to reiterate that these results are for Acanthoic acid and not this compound. These findings suggest a potential protective effect against environmental stressors on male fertility and warrant similar investigations for this compound.
Experimental Protocols
In Vivo Drosophila melanogaster Fertility Assay (Acanthoic Acid Study)
Objective: To assess the effect of Acanthoic acid on the fertility of male Drosophila melanogaster under temperature-induced stress.
Animal Model: Male Drosophila melanogaster.
Experimental Groups:
-
Control Group: Flies maintained at a standard temperature of 25°C and fed a standard diet.
-
High-Temperature Control Group: Flies maintained at 28°C and fed a standard diet with a DMSO vehicle control.
-
Acanthoic Acid Group (1 µM): Flies maintained at 28°C and fed a diet supplemented with 1 µM Acanthoic acid.
-
Acanthoic Acid Group (10 µM): Flies maintained at 28°C and fed a diet supplemented with 10 µM Acanthoic acid.
Procedure:
-
Male flies were raised on their respective diets for a specified period.
-
Treated male flies were then mated with virgin female flies.
-
Eggs laid by the females were collected and monitored for hatching.
-
The egg-hatching rate was calculated as the percentage of hatched eggs out of the total number of eggs laid.
Endpoint Analysis: The primary endpoint was the egg-hatching rate, which served as an indicator of male fertility.
Signaling Pathways and Mechanisms of Action
Currently, there is no published information detailing the specific signaling pathways modulated by this compound in vivo. However, the study on Acanthoic acid provides some insights through in silico molecular docking simulations, suggesting potential interactions with proteins related to male infertility.
Putative Signaling Pathway for Acanthoic Acid in Male Fertility
The following diagram illustrates the hypothetical workflow of the in silico investigation into Acanthoic acid's mechanism of action.
Caption: Workflow illustrating the in vivo and in silico investigation of Acanthoic acid.
Conclusion and Future Directions
The current body of scientific literature lacks specific in vivo validation of this compound's efficacy. The data presented for the similarly named compound, Acanthoic acid, suggests that compounds from the Acanthopanax genus may possess interesting biological activities that warrant further investigation.
To ascertain the therapeutic potential of this compound, dedicated in vivo studies are essential. Future research should focus on:
-
Pharmacokinetic and Toxicological Profiling: Establishing the safety and metabolic fate of this compound in animal models.
-
Efficacy Studies in Disease Models: Evaluating the therapeutic effects of this compound in relevant animal models of disease, guided by any available in vitro activity data.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways modulated by this compound to understand its mode of action.
This guide underscores the significant gap in our understanding of this compound's in vivo effects and serves as a call to the research community to explore the potential of this natural product.
Comprehensive Analysis of Acantrifoic Acid A Derivatives: A Review of Structure-Activity Relationships
A detailed review of the scientific literature reveals a significant gap in the current research landscape regarding the structure-activity relationship (SAR) of Acantrifoic acid A derivatives. While this compound, a lupane-type triterpenoid isolated from the leaves of Acanthopanax trifoliatus, has been identified and characterized, there is a notable absence of published studies detailing the synthesis and comparative biological evaluation of its derivatives.
Our extensive search for quantitative data, experimental protocols, and signaling pathway information specific to a series of this compound analogs has not yielded the necessary data to construct a comprehensive comparison guide as initially requested. The existing literature primarily focuses on the isolation and structural elucidation of this compound itself. One study notes that the structure-activity relationship of active compounds from the related plant Acanthopanax senticosus remains unclear, highlighting a broader lack of SAR data for compounds from this genus.
While direct data on this compound derivatives is unavailable, research on other triterpenoids provides a conceptual framework for how such a study might be approached. For instance, structure-activity relationship studies on Esculentoside A, another triterpenoid, have involved the chemical modification of its carboxylic acid group into various amides to explore the impact on biological activity. This approach of modifying functional groups to create a library of derivatives is fundamental to understanding how chemical structure influences biological function.
Given the absence of specific data for this compound derivatives, we are unable to provide the requested data tables, experimental protocols, and visualizations.
We can, however, offer to perform a comprehensive literature search and generate a comparison guide for a different class of compounds where sufficient structure-activity relationship data is publicly available. Please specify if you would like to proceed with an alternative topic.
Comparative Analysis of Acantrifoic Acid A Cytotoxicity Across Various Cell Lines: A Review of Available Data
Initial investigations into the cytotoxic effects of Acantrifoic acid A, a triterpenoid compound isolated from the plant Acanthopanax trifoliatus, have yet to provide specific quantitative data across different cell lines. While research has demonstrated the anticancer properties of extracts from Acanthopanax trifoliatus and related triterpenoid compounds, direct comparative studies on this compound are not publicly available at this time.
Currently, the scientific literature lacks specific IC50 values or similar quantitative measures of cytotoxicity for this compound that would allow for a direct comparison of its effects on various cancer and non-cancer cell lines. However, studies on the broader extracts of Acanthopanax trifoliatus and other compounds isolated from it offer some context for its potential biological activities.
Cytotoxicity of Related Compounds from Acanthopanax trifoliatus
Research has shown that extracts from Acanthopanax trifoliatus exhibit inhibitory effects against several cancer cell lines. For instance, studies have reported the cytotoxic activity of other triterpenoids isolated from this plant, such as Acantrifoic acid C and Acantrifoic acid D, against a panel of human cancer cell lines including SF-268 (glioblastoma), MCF-7 (breast cancer), HepG2 (liver cancer), and NCI-H460 (lung cancer).[1] Furthermore, synthetic derivatives of triterpenoid acids from the same plant have been evaluated for their cytotoxicity against KB (oral cancer), HepG2, MCF7, and Lu (lung cancer) cell lines.[2] These findings suggest that the triterpenoid class of compounds to which this compound belongs possesses anticancer potential.
The ethyl acetate extract of Acanthopanax trifoliatus has demonstrated a notable inhibitory effect on the growth of PC-3 human prostate cancer cells, inducing apoptosis in these cells.[3][4] This activity was associated with the inhibition of the NF-κB signaling pathway and decreased phosphorylation of Erk1/2 and Akt.[3][4]
While these studies on related compounds and extracts are promising, they do not provide the specific data required for a direct comparative analysis of this compound's cytotoxicity.
Standard Experimental Protocol for Cytotoxicity Assessment
A standard method for evaluating the cytotoxicity of natural compounds like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. The general protocol is as follows:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well.
-
Formazan Solubilization: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilizing agent.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Below is a graphical representation of a typical experimental workflow for assessing cytotoxicity.
Putative Signaling Pathways
Given that related triterpenoids from Acanthopanax trifoliatus have been shown to modulate the NF-κB, Erk1/2, and Akt signaling pathways, it is plausible that this compound may exert its cytotoxic effects through similar mechanisms. These pathways are critical for cell survival, proliferation, and apoptosis.
The diagram below illustrates a simplified representation of these potential signaling pathways.
References
- 1. Terpenoid composition and the anticancer activity of Acanthopanax trifoliatus [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer activity of Acanthopanax trifoliatus (L) Merr extracts is associated with inhibition of NF-kB activity and decreased Erk1/2 and Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
Acantrifoic Acid A: A Comparative Analysis of its Mechanism of Action Against Known Signaling Pathway Inhibitors
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases, natural products remain a vital source of inspiration. Acantrifoic acid A, a lupane-type triterpene carboxylic acid isolated from the medicinal plant Acanthopanax trifoliatus, has garnered interest for its potential biological activities. This guide provides a comparative overview of the hypothesized mechanism of action of this compound against established inhibitors of key cellular signaling pathways, supported by available experimental data on related compounds.
Unraveling the Mechanism: A Focus on Key Signaling Pathways
While direct and comprehensive studies on the specific molecular targets of Acantrifo ic acid A are still emerging, research on the broader class of lupane-type triterpenes provides significant insights into its likely mechanisms of action. This class of compounds is well-documented to modulate critical signaling pathways that are often dysregulated in cancer and inflammatory conditions. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascades.
The NF-κB Signaling Pathway: A Central Regulator of Inflammation and Cell Survival
The NF-κB pathway plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and apoptosis. Its constitutive activation is a hallmark of many cancers and chronic inflammatory diseases.
This compound (Hypothesized Mechanism):
Based on studies of analogous lupane triterpenes like betulinic acid and lupeol, this compound is postulated to inhibit the NF-κB pathway. This inhibition is likely achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound would block the translocation of the active NF-κB dimer (p50/p65) to the nucleus, thereby preventing the transcription of pro-inflammatory and pro-survival genes.
Known Inhibitors for Comparison:
To contextualize the potential efficacy of this compound, its hypothesized action can be compared to well-characterized NF-κB inhibitors:
-
BAY 11-7082: An irreversible inhibitor of IκBα phosphorylation, a critical step preceding its degradation.
-
Triptolide: A potent natural product that inhibits the transcriptional activity of NF-κB.
-
JSH-23: A compound that specifically inhibits the nuclear translocation of the NF-κB p65 subunit.
Below is a logical workflow illustrating the hypothesized inhibition of the NF-κB pathway by this compound.
The PI3K/Akt Signaling Pathway: A Key Driver of Cell Growth and Proliferation
The PI3K/Akt pathway is a central signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is one of the most frequent alterations in human cancers.
This compound (Hypothesized Mechanism):
Drawing parallels from related compounds like lupeol, this compound is likely to interfere with the PI3K/Akt pathway. The proposed mechanism involves the inhibition of PI3K activity or the prevention of Akt phosphorylation. This would lead to the deactivation of downstream effectors of Akt, such as mTOR, and ultimately result in the suppression of cell cycle progression and the induction of apoptosis.
Known Inhibitors for Comparison:
The potential activity of this compound can be benchmarked against established PI3K/Akt pathway inhibitors:
-
LY294002: A potent and specific inhibitor of all PI3K isoforms.
-
Wortmannin: An irreversible inhibitor of PI3K.
-
Alpelisib (Piqray®): An FDA-approved isoform-specific inhibitor of the p110α catalytic subunit of PI3K.
The following diagram illustrates the potential point of intervention of this compound in the PI3K/Akt signaling pathway.
Comparative Data on Inhibitory Activities
While specific IC50 values for this compound are not yet available in the public domain, data from closely related lupane-type triterpenes and known inhibitors provide a valuable framework for comparison.
| Compound | Target Pathway | Cell Line / Assay | IC50 Value | Reference |
| Betulinic Acid | Cell Proliferation | MCF-7 (Breast Cancer) | 11.5 ± 1.8 µM | [1] |
| Lupeol | Cell Proliferation | MCF-7 (Breast Cancer) | 42.55 µM | [2] |
| Lupeol | Cell Proliferation | MDA-MB-231 (Breast Cancer) | 62.24 µM | [2] |
| Ursolic Acid | IKKβ Kinase Activity | Cell-free assay | 69 µM | [3] |
| BAY 11-7082 | NF-κB Inhibition | Various | ~5-10 µM | |
| Triptolide | NF-κB Inhibition | Various | Low nM range | |
| LY294002 | PI3K Inhibition | Various | ~1-2 µM | |
| Wortmannin | PI3K Inhibition | Various | Low nM range | |
| Alpelisib | PI3Kα | Various | ~5 nM |
Note: IC50 values for known inhibitors are approximate and can vary depending on the specific assay conditions and cell line used.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for assessing the inhibition of the NF-κB and PI3K/Akt pathways are outlined below.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay quantitatively measures the transcriptional activity of NF-κB.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or a cancer cell line with active NF-κB signaling) in appropriate media.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with varying concentrations of this compound or a known inhibitor for a specified period (e.g., 6-24 hours).
-
Include a positive control (e.g., TNF-α) to stimulate NF-κB activation and a vehicle control (e.g., DMSO).
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
The workflow for this experimental protocol is depicted below.
PI3K/Akt Inhibition Assay (Western Blot Analysis)
This method assesses the phosphorylation status of Akt, a key downstream effector of PI3K.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line with an activated PI3K/Akt pathway) to sub-confluency.
-
Treat the cells with different concentrations of this compound or a known inhibitor for a defined time.
-
Include a positive control (e.g., a growth factor like IGF-1) to stimulate the pathway and a vehicle control.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt, e.g., at Ser473) and total Akt.
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Akt signal to the total Akt signal.
-
Calculate the percentage of inhibition of Akt phosphorylation and determine the IC50 value.
-
The following diagram outlines the workflow for the PI3K/Akt Western Blot assay.
Conclusion
This compound, as a member of the lupane-type triterpene family, holds promise as a modulator of key signaling pathways implicated in cancer and inflammation. While further direct experimental evidence is required to definitively elucidate its mechanism of action and inhibitory potency, the comparative analysis with known inhibitors of the NF-κB and PI3K/Akt pathways provides a strong rationale for its continued investigation. The experimental protocols detailed herein offer a standardized approach for researchers to quantitatively assess the activity of this compound and other novel compounds, paving the way for the development of new and effective therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Lupeol synergizes with doxorubicin to induce anti-proliferative and apoptotic effects on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Acanthoric Acid's Biological Effects: A Comparative Guide
An Examination of the In Vitro Anti-Inflammatory and Anti-Cancer Activities of Acanthoric Acid Across Different Research Laboratories
Acanthoric acid, a pimaradiene diterpene isolated from the plant Acanthopanax koreanum, has garnered scientific interest for its potential therapeutic properties. Multiple independent research groups have investigated its biological activities, primarily focusing on its anti-inflammatory and anti-cancer effects. This guide provides a comparative analysis of the findings from different laboratories to assess the reproducibility of Acanthoric acid's biological effects, presenting key quantitative data, detailed experimental protocols, and a visualization of the implicated signaling pathways.
Anti-Inflammatory Effects of Acanthoric Acid
Acanthoric acid has been shown by different research groups to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A recurring theme in the literature is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central mediator of inflammation.
Comparative Data on Anti-Inflammatory Activity
| Research Group | Cell Line | Inflammatory Stimulus | Key Findings | Reported Mechanism |
| Kang et al. | Human intestinal epithelial HT-29 cells | TNF-α | Suppression of IL-8 production. | Inhibition of MAPKs (p38, JNK1/2, ERK1/2) activation, IκB degradation, and NF-κB nuclear translocation.[1] |
| Lee et al. | Not specified in available abstract | Not specified in available abstract | Suppression of TNF-α gene expression. | Inhibition of TNF-α gene expression and biological function.[2] |
Note: The available data, while pointing to a consistent anti-inflammatory mechanism, lacks directly comparable quantitative metrics from different laboratories. The studies cited above, although from what appears to be the same research group, investigate different aspects of the anti-inflammatory response. Further studies from independent laboratories using standardized assays are needed for a robust quantitative comparison.
Experimental Protocols for Anti-Inflammatory Assays
Inhibition of IL-8 Production in HT-29 Cells
-
Cell Culture: Human colon epithelial HT-29 cells are cultured under standard conditions.
-
Stimulation: Cells are stimulated with tumor necrosis factor-alpha (TNF-α) in the presence or absence of varying concentrations of Acanthoric acid.
-
IL-8 Measurement: The concentration of interleukin-8 (IL-8) in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Mechanism Analysis: The activation of MAPKs and the expression of IκB/NF-κB are assessed by Western blot analysis. NF-κB activation is further determined using immunofluorescence localization and electrophoretic mobility shift assay (EMSA).[1]
Signaling Pathway for Anti-Inflammatory Action
The proposed mechanism for the anti-inflammatory effect of Acanthoric acid involves the inhibition of the NF-κB signaling pathway.
Caption: Acanthoric acid inhibits the NF-κB signaling pathway.
Anti-Cancer Effects of Acanthoric Acid
Acanthoric acid has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. Studies from different laboratories, although often employing different cancer models, suggest a reproducible anti-cancer activity.
Comparative Data on Anti-Cancer Activity
The following table summarizes the cytotoxic effects of Acanthoric acid on different cancer cell lines as reported by independent research groups.
| Research Group | Cancer Cell Line | Assay Type | IC50 Value |
| Kim et al. | HL-60 (Human promyelocytic leukemia) | Cell proliferation assay | Not explicitly stated in abstract, but dose- and time-dependent reduction in proliferation reported.[3] |
| Sritularak et al. | Primary Effusion Lymphoma (PEL) cell lines | Cell proliferation assay | 120-130 µM[4] |
Note: The use of different cancer cell lines and potentially different experimental conditions makes a direct comparison of the IC50 values challenging. However, the data indicates a consistent cytotoxic effect of Acanthoric acid across different cancer types.
Experimental Protocols for Anti-Cancer Assays
Cell Proliferation Assay (General Protocol)
-
Cell Culture: Cancer cell lines (e.g., HL-60, PEL cell lines) are maintained in appropriate culture media and conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of Acanthoric acid for specific time periods (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve.
Apoptosis Assays
-
Annexin V/PI Staining: To differentiate between apoptotic and necrotic cells, cells are stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry.
-
Western Blot Analysis: The expression levels of key apoptosis-related proteins, such as caspases, PARP, and members of the Bcl-2 family, are analyzed by Western blotting.
Signaling Pathway for Pro-Apoptotic Action
Acanthoric acid has been shown to induce apoptosis in cancer cells through the activation of stress-activated protein kinase pathways and modulation of apoptosis-related proteins.
Caption: Acanthoric acid induces apoptosis in cancer cells.
Conclusion
The available scientific literature provides evidence for the reproducible biological effects of Acanthoric acid, particularly its anti-inflammatory and anti-cancer properties. While direct quantitative comparisons are limited by the use of different experimental models and a lack of standardized reporting across studies, the qualitative findings and the elucidated mechanisms of action show a notable degree of consistency. The inhibition of the NF-κB pathway as a key anti-inflammatory mechanism and the induction of apoptosis in cancer cells are recurrent themes in independent research. To further solidify the understanding of Acanthoric acid's therapeutic potential and to establish its reproducibility with greater confidence, future studies should aim for more direct comparative analyses using standardized cell lines, assays, and reporting metrics across different laboratories.
References
- 1. Acanthoic acid inhibits IL-8 production via MAPKs and NF-kappaB in a TNF-alpha-stimulated human intestinal epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of acanthoic acid on TNF-alpha gene expression and haptoglobin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acanthoic acid induces cell apoptosis through activation of the p38 MAPK pathway in HL-60 human promyelocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Acantrifoic Acid A: A Guide for Laboratory Professionals
Acantrifoic acid A is a naturally occurring triterpenoid saponin.[1][2] Due to its classification as a dicarboxylic acid, its disposal requires careful consideration of its acidic properties and potential biological activity. The following procedures are recommended for the safe handling and disposal of this compound in a laboratory setting.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is crucial for assessing its potential hazards and determining the appropriate disposal method.
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₈O₇ | PubChem[1] |
| Molecular Weight | 544.7 g/mol | PubChem[1] |
| CAS Number | 654663-85-1 | ChemicalBook[3], Phytochemicals online[2] |
| Type of Compound | Triterpenoid | Phytochemicals online[2] |
Inferred Hazard Assessment and Safety Precautions
In the absence of a specific SDS, a conservative approach to safety is mandatory. Based on its chemical structure as a carboxylic acid, this compound should be handled with the following precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential aerosols or dust.
-
Spill Management: Have a spill kit readily available that is appropriate for acidic compounds. In case of a spill, neutralize the acid with a suitable absorbent material, such as sodium bicarbonate or a commercial spill neutralizer, before cleanup.
Experimental Protocols: Step-by-Step Disposal Procedures
The following disposal protocol is based on general procedures for the disposal of carboxylic acids in a laboratory setting. This procedure should be adapted to the specific quantities and concentrations of this compound being disposed of, and in accordance with institutional and regulatory guidelines.
1. Dilution:
- If working with a concentrated solution or the solid form of this compound, carefully dilute it with a large volume of water (at least a 1:10 ratio of acid to water) in a suitable container. Always add acid to water, never the other way around, to prevent a potentially violent exothermic reaction.
2. Neutralization:
- Slowly add a weak base, such as a 5% sodium bicarbonate (baking soda) solution, to the diluted this compound solution while stirring continuously.
- Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the weak base until the pH is within a neutral range (typically between 6.0 and 8.0). Be aware that the neutralization reaction will produce carbon dioxide gas, so effervescence is expected. Perform this step slowly to avoid excessive foaming.
3. Final Disposal:
- Once the solution is neutralized, it can typically be disposed of down the drain with a copious amount of water, provided it does not contain any other hazardous materials (e.g., heavy metals, halogenated solvents) and is in compliance with local wastewater regulations.
- For larger quantities or if local regulations prohibit drain disposal of neutralized solutions, the neutralized waste should be collected in a properly labeled waste container for chemical waste pickup by a licensed disposal company.
Important Considerations:
-
Triterpenoid saponins can exhibit biological activity and may have an impact on aquatic life. While neutralization addresses the corrosive hazard of the acid, the potential ecotoxicity of the resulting salt is not fully known. For this reason, disposal via a certified chemical waste handler is the most environmentally responsible option, especially for larger quantities.
-
Never dispose of pure or concentrated this compound directly into the trash or down the drain without neutralization.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Acantrifoic acid A
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling Acantrifoic acid A in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Precautionary Measures
Given that this compound is a lupane triterpenoid, it is prudent to handle it as a compound with potential biological activity.[1] The primary hazards associated with similar compounds in powdered form include inhalation of dust, skin contact, and eye contact.
Core Principles:
-
Treat as Hazardous: In the absence of specific toxicity data, this compound should be handled as a hazardous chemical.[1]
-
Minimize Exposure: All procedures should be designed to minimize the generation of dust and prevent contact.
-
Work in a Controlled Environment: All handling of powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Know Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible.[2][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[2][3][4][5] | To protect eyes from splashes and solid particles. |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended).[2][4] A lab coat or a chemical-resistant apron should be worn.[2][3] | To prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) should be used if there is a risk of dust generation outside of a fume hood. | To prevent inhalation of airborne powder. |
| Foot Protection | Closed-toe shoes. | To protect feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Before handling, ensure all necessary PPE is worn correctly.
-
Conduct all weighing and manipulation of powdered this compound within a chemical fume hood to contain any dust.
-
Use anti-static weighing paper or a container to minimize the dispersal of the powder.
-
Close the primary container tightly after use.
2. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
If the solvent is volatile, ensure the fume hood provides adequate ventilation.
3. General Handling:
-
Avoid eating, drinking, or smoking in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
Disposal Plan
Treat all waste containing Acantrifo-ic acid A as hazardous waste.[1]
1. Waste Segregation:
-
Do not mix this compound waste with other waste streams unless compatibility is known and approved by your institution's EHS department.[1]
-
Collect solid waste (e.g., contaminated gloves, weighing paper, and unused compound) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Collect liquid waste (e.g., solutions containing the compound) in a separate, compatible, and clearly labeled hazardous waste container.
2. Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[1]
-
Include the date of waste accumulation and the name of the generating laboratory or researcher.
3. Storage and Disposal:
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Arrange for the disposal of the hazardous waste through your institution's EHS department in accordance with all local, state, and federal regulations.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
